molecular formula C38H74N4O12 B8106266 Azide-PEG9-amido-C12-Boc

Azide-PEG9-amido-C12-Boc

カタログ番号: B8106266
分子量: 779.0 g/mol
InChIキー: HOMDPQVNGBQXBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azide-PEG9-amido-C12-Boc is a useful research compound. Its molecular formula is C38H74N4O12 and its molecular weight is 779.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDPQVNGBQXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C12-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of these novel therapeutic agents. Its structure incorporates a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation. This guide provides a comprehensive overview of the structure, molecular weight, and applications of this compound, complete with experimental protocols and workflow diagrams.

Core Molecular Information

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₃₈H₇₄N₄O₁₂
Molecular Weight 779.01 g/mol
IUPAC Name tert-butyl (1-(2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-12-oxotetradecyl)carbamate
Synonyms 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability.[1][2]

Chemical Structure and Key Functional Groups

This compound is a precisely designed molecule with distinct functional domains that enable its utility in multi-step synthetic strategies.

G cluster_peg This compound Structure N3 N₃ PEG9 -(CH₂CH₂O)₉- Amide -(C=O)NH- PEG9->Amide PEG Spacer (hydrophilic) C12 -(CH₂)₁₁- Amide->C12 Amide Linkage Boc Boc-Protected Amine (for further conjugation) C12->Boc C12 Alkyl Chain (lipophilic)

Figure 1: Chemical structure of this compound.

Applications in PROTAC Synthesis

This compound is primarily employed as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a multi-step process, which is illustrated in the workflow diagram below.

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection amine_linker Azide-PEG9-amido-C12-NH₂ deprotection->amine_linker coupling Amide Bond Formation (e.g., HATU, DIPEA) amine_linker->coupling e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->coupling azide_e3_construct Azide-Linker-E3 Ligand coupling->azide_e3_construct click_reaction Click Chemistry (CuAAC or SPAAC) azide_e3_construct->click_reaction poi_ligand Target Protein Ligand (with alkyne group) poi_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac

Figure 2: General workflow for PROTAC synthesis.

Experimental Protocols

The following are representative protocols for the key steps in the utilization of this compound for the synthesis of a PROTAC.

Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized linker and an alkyne-modified ligand for the target protein.

Materials:

  • Azide-functionalized linker-E3 ligase construct

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the azide-functionalized linker-E3 ligase construct and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., DMSO/water 4:1).

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the PROTAC can be purified by preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is suitable for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized linker-E3 ligase construct

  • DBCO-functionalized target protein ligand

  • Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO)

Procedure:

  • Dissolve the azide-functionalized linker-E3 ligase construct and the DBCO-functionalized target protein ligand in a suitable solvent.

  • Mix the two solutions.

  • Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 37°C to increase the rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the final PROTAC using an appropriate method, such as preparative HPLC.

Signaling Pathway Context

While this compound itself is not directly involved in signaling pathways, the PROTACs synthesized using this linker are designed to modulate cellular signaling by inducing the degradation of specific target proteins. The general mechanism of action for a PROTAC is depicted below.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Figure 3: PROTAC mechanism of action.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein offer a starting point for the practical application of this linker in the development of novel therapeutics aimed at targeted protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and reliable linkers such as this compound is expected to grow.

References

The Strategic Role of the PEG9 Spacer in Azide-PEG9-amido-C12-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker that connects them. The linker is not merely a passive spacer but an active determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This technical guide delves into the specific role of the PEG9 spacer within the PROTAC linker molecule, Azide-PEG9-amido-C12-Boc.

This compound is a discrete polyethylene glycol (dPEG) based linker designed for the synthesis of PROTACs.[1][][3] Its structure features a nine-unit polyethylene glycol (PEG9) chain, which imparts specific and advantageous properties to the resulting PROTAC. The terminal azide group allows for facile and efficient conjugation to a target protein ligand or an E3 ligase ligand bearing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]

The Pivotal Functions of the PEG9 Spacer

The PEG9 spacer in this compound serves several critical functions that can significantly enhance the performance of a PROTAC.[5][6]

Enhanced Solubility and Reduced Aggregation

Many potent small molecule ligands used in PROTAC design are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate. The hydrophilic nature of the PEG9 spacer, composed of repeating ethylene glycol units, significantly improves the overall water solubility of the PROTAC molecule.[5][7] This enhanced solubility is crucial for preventing aggregation, which can impede cell permeability and lead to inaccurate in vitro assay results.

Optimized Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical in achieving the optimal geometry for this complex.[8][9] The PEG9 spacer provides a specific, defined length that can effectively bridge the distance between the two proteins without introducing excessive flexibility that might destabilize the complex. While the optimal linker length is target-dependent, a PEG9 spacer often represents a favorable starting point in PROTAC design.[10][11]

Improved Cell Permeability and Pharmacokinetics

The physicochemical properties of the linker directly impact a PROTAC's ability to cross the cell membrane and its overall pharmacokinetic profile. The PEG9 spacer contributes to a favorable balance of hydrophilicity and lipophilicity, which can enhance cell permeability. Furthermore, PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[6]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

While specific quantitative data for PROTACs incorporating the precise this compound linker is not extensively published, the impact of PEG linker length on PROTAC performance has been systematically studied for various targets. The following tables summarize representative data from the literature, illustrating the critical nature of linker length optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG3~12>1000<20
PEG4~15100~60
PEG5 ~18 20 >90
PEG6~2150~85

This table presents a summary of findings from multiple studies on ERα-targeting PROTACs, demonstrating that a linker of intermediate length often provides optimal degradation efficiency. The specific values are representative and intended for comparative purposes.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether<12No Activity0
Alkyl/Ether12~500~70
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

This table summarizes data on TBK1-targeting PROTACs, highlighting that a minimum linker length is often required to initiate degradation, with efficacy decreasing beyond an optimal length.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (either for the target protein or the E3 ligase) to this compound.

Materials:

  • Alkyne-functionalized ligand

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO/water mixture)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized ligand (1 equivalent) and this compound (1.2 equivalents).

    • Add the solvent to achieve a final reaction concentration of approximately 1-5 mM.

    • Add the copper ligand (e.g., THPTA) to the reaction mixture (final concentration ~1 mM).

    • Add CuSO4 to the reaction mixture (final concentration ~0.2 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~2 mM).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

  • Purification:

    • Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound + Alkyne-Ligand click CuAAC 'Click' Reaction start->click purify HPLC Purification click->purify protac Synthesized PROTAC purify->protac treatment PROTAC Treatment protac->treatment cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot lysis->western analysis Data Analysis (DC50, Dmax) western->analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG9 spacer in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTAC. Its defined length, flexibility, and hydrophilicity contribute to improved solubility, optimized ternary complex formation, and favorable pharmacokinetic properties. While the optimal linker design is ultimately dependent on the specific target and E3 ligase, the well-characterized nature of the PEG9 spacer makes this compound a valuable and rational choice for the synthesis of novel protein degraders. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate PROTACs incorporating this versatile linker.

References

Introduction: The Critical Role of the Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of the C12 Alkyl Chain in PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step for subsequent polyubiquitination and proteasomal degradation of the target protein.[4][5]

While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far more than a passive spacer.[3] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, directly influencing the stability of the ternary complex, physicochemical properties, and overall bioactivity.[2][6][7] Among the various linker motifs, simple alkyl chains are frequently used as starting points in PROTAC design, with longer chains such as the C12 alkyl chain being employed to modulate specific properties.[1][] This guide provides a detailed examination of the function of the C12 alkyl chain in PROTAC linkers, supported by quantitative data, experimental protocols, and key visualizations.

The C12 Alkyl Chain: Physicochemical Properties and Rationale for Use

Alkyl linkers are saturated hydrocarbon chains that are synthetically accessible and generally exhibit high metabolic stability.[2][] The C12 alkyl chain, a relatively long and non-polar linker, is specifically incorporated to leverage its significant hydrophobicity.

Key Functions and Effects:

  • Enhanced Lipophilicity and Membrane Permeability : A primary function of a long alkyl chain is to increase the lipophilicity of the PROTAC molecule.[] PROTACs are often large molecules that struggle to cross the cell membrane.[9][10] By increasing the hydrocarbon content, the C12 linker can enhance passive diffusion across the lipid bilayer, improving cell permeability and bioavailability.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform more hydrophilic polyethylene glycol (PEG)-linked analogues in permeability assays.[] Longer chains (C10-C12) are specifically used to enhance lipophilicity for systems requiring deeper membrane penetration or to facilitate advantageous hydrophobic interactions.[]

  • Modulation of Solubility : The increased hydrophobicity imparted by a C12 chain comes with a trade-off: reduced aqueous solubility.[2][] This can be a significant challenge, and formulation strategies or the inclusion of strategically placed heteroatoms may be required to achieve an optimal balance between permeability and solubility.[]

  • Influence on Ternary Complex Formation : The length and flexibility of the linker are paramount for achieving a productive ternary complex. A linker that is too long, such as a C12 chain in some contexts, can introduce excessive flexibility, leading to an unstable ternary complex and inefficient ubiquitination.[4] However, for certain POI-E3 ligase pairs, a longer linker may be necessary to span the distance between the binding sites and avoid steric hindrance.[4] The optimal linker length is highly dependent on the specific biological system and must be determined empirically.[4][11]

Visualizing the PROTAC Mechanism and Experimental Workflows

To understand the context in which the linker functions, it is essential to visualize the overall PROTAC mechanism of action and the workflows used to evaluate its performance.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with C12 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

DC50_Workflow cluster_workflow Workflow for DC50 and Dmax Determination arrow -> A 1. Cell Culture Seed cells in multi-well plates B 2. PROTAC Treatment Treat with serial dilutions of PROTAC A->B C 3. Incubation Incubate for a defined period (e.g., 24h) B->C D 4. Cell Lysis Prepare whole-cell lysates C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis Normalize to loading control E->F G 7. Curve Fitting Plot dose-response curve to determine DC50 and Dmax F->G

Caption: Experimental workflow for determining PROTAC efficacy (DC50/Dmax).

Quantitative Analysis of Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC development. While specific data for a C12 (dodecamethylene) linker is often part of broader linker scanning studies, the general principle is that an optimal length or "sweet spot" exists for maximal degradation.[4] Data from various studies illustrate this concept.

Target ProteinPROTAC / LigandE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Cell LineReference
ERα Estradiol-basedSCFAlkyl8>1000 nM<20MCF7[11][12]
Alkyl12~500 nM~50MCF7[12]
Alkyl 16 ~10 nM >80 MCF7[11][12]
Alkyl20>1000 nM<20MCF7[11][12]
BRD9 VZ185 PrecursorVHLPEG/AlkylShortInactiveN/AMOLM-13[13]
VZ185VHLPEG/AlkylOptimized8.5 nM~95MOLM-13[13]
Androgen Receptor (AR) SARM Ligand 3CereblonPEG-1.7 x 10⁻⁶ cm s⁻¹ (A2B Papp)N/ACaco-2[14]
SARM Ligand 3VHL-1PEG-0.2 x 10⁻⁶ cm s⁻¹ (A2B Papp)N/ACaco-2[14]
H-PGDS PROTAC1 (TFC-007)CereblonRigid (no flexible linker)-18.7 pM>90KU812[15]
PROTAC2 (TFC-007)CereblonRigid (no flexible linker)-27.6 pM>90KU812[15]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Papp is the apparent permeability coefficient.

The data for ERα degradation clearly demonstrates the "sweet spot" phenomenon, where a 16-atom alkyl linker provides optimal efficacy, while both shorter (12-atom) and longer linkers are significantly less potent.[11][12] This underscores that while a C12 linker might be an improvement over a very short one, it may not be the optimal length for every system.

Key Experimental Protocols

Validating the function of a PROTAC requires a suite of robust assays. Below are detailed protocols for key experiments used to characterize PROTACs with C12 alkyl linkers.

Western Blot for DC50 and Dmax Determination

This is a classical method to quantify the reduction in target protein levels.[16][17]

  • Principle : This technique uses specific antibodies to detect the POI after separation by size using gel electrophoresis. The band intensity, proportional to the protein amount, is quantified to measure degradation.[16]

  • Methodology :

    • Cell Culture and Treatment : Seed cells (e.g., MCF7, HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time, typically 18-24 hours.[18]

    • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE : Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

    • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[16]

    • Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[16][18]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is used to predict passive membrane permeability.[19][20]

  • Principle : PAMPA measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane that mimics the cell membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[19]

  • Methodology :

    • Membrane Preparation : Coat a 96-well microfilter plate (donor plate) with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.

    • Compound Preparation : Prepare the PROTAC solution in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.

    • Assay Setup : Fill a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.

    • Incubation : Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

    • Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq) Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

PAMPA_Workflow cluster_pampa PAMPA Experimental Workflow A 1. Prepare Lipid Membrane Coat filter plate with lipid solution B 2. Prepare Plates Add PROTAC to donor plate Add buffer to acceptor plate A->B C 3. Assemble & Incubate Place donor plate on acceptor plate and incubate B->C D 4. Sample Analysis Measure PROTAC concentration in both plates (e.g., LC-MS) C->D E 5. Calculate Papp Determine the apparent permeability coefficient D->E

References

An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: A Versatile Bifunctional Crosslinker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of this revolution are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The success of these molecular degraders is critically dependent on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[3] Azide-PEG9-amido-C12-Boc has emerged as a highly valuable bifunctional crosslinker in this context, offering a unique combination of a polyethylene glycol (PEG) spacer for improved physicochemical properties and orthogonal reactive handles for sequential conjugation.[4][]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in the synthesis of bifunctional molecules, and its application in targeted drug development.

Core Properties of this compound

This compound is a heterobifunctional linker designed for modular and efficient synthesis of complex bioconjugates.[4] Its structure incorporates three key features: an azide (N3) group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG9) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine on a C12 alkyl chain for subsequent amide bond formation.[6][7]

PropertyValueSource
Molecular Formula C38H74N4O12[6]
Molecular Weight 779.01 g/mol [4]
Appearance White to off-white solid[]
Solubility Soluble in common organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts some aqueous solubility.[8]
Storage Store at -20°C for long-term stability.[6]

Mechanism of Action in PROTAC-Mediated Protein Degradation

When incorporated into a PROTAC, the this compound linker serves to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[9][10][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Enters POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Ub Ubiquitin Ternary_Complex->POI Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a bifunctional molecule, such as a PROTAC, using this compound typically involves a three-stage process:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide functionality of the linker is reacted with an alkyne-modified warhead (targeting the POI).[4]

  • Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions to reveal a primary amine.[8]

  • Amide Coupling: The newly exposed amine is coupled with a carboxylic acid-functionalized E3 ligase ligand.[12]

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Alkyne-functionalized Warhead - COOH-functionalized E3 Ligase Ligand Step1 Step 1: Click Chemistry (CuAAC) React Azide-linker with Alkyne-warhead Start->Step1 Intermediate1 Intermediate 1: Warhead-Linker-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Treat with TFA in DCM Intermediate1->Step2 Intermediate2 Intermediate 2: Warhead-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling React with COOH-E3 Ligase Ligand (HATU, DIPEA in DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule: Warhead-Linker-E3 Ligand Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

A typical workflow for the synthesis of PROTACs.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of the azide terminus of this compound with an alkyne-functionalized warhead.

Materials:

  • This compound

  • Alkyne-functionalized warhead (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent: A mixture of DMF and water or DMSO

Procedure:

  • Dissolve this compound and the alkyne-functionalized warhead in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • In a separate vial, prepare a premix of CuSO4·5H2O and, if used, the copper-chelating ligand in the reaction solvent.

  • Add the copper sulfate solution (and ligand) to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[13]

  • Upon completion, quench the reaction by adding a copper chelator such as EDTA.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Warhead-Linker-NHBoc intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (0.1-0.2 M concentration).[8]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the warhead contains acid-sensitive groups, a lower concentration of TFA and the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[8]

Protocol 3: Amide Coupling

This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Warhead-Linker-NH2 intermediate from Protocol 2

  • Carboxylic acid-functionalized E3 ligase ligand (1.0-1.2 equivalents)

  • Coupling reagent, e.g., HATU or EDC (1.2 equivalents)

  • Non-nucleophilic base, e.g., DIPEA (2-3 equivalents)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the amine intermediate and the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA) to the reaction mixture.[12]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.[12]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

Bifunctional Nature and Logical Relationship

The utility of this compound lies in its orthogonal reactive ends, which allow for a controlled, stepwise synthesis of the final bifunctional molecule. This modularity is a key advantage in the development of PROTACs and other complex bioconjugates.

Linker_Functionality cluster_azide Azide Terminus cluster_amine Boc-Amine Terminus Linker This compound Azide Azide (N3) Linker->Azide Boc_Amine Boc-Protected Amine Linker->Boc_Amine Reaction1 Click Chemistry (CuAAC or SPAAC) Azide->Reaction1 Warhead Alkyne-functionalized Warhead (POI Ligand) Warhead->Reaction1 Deprotection Boc Deprotection Boc_Amine->Deprotection Amine Primary Amine Deprotection->Amine Reaction2 Amide Coupling Amine->Reaction2 E3_Ligand COOH-functionalized E3 Ligase Ligand E3_Ligand->Reaction2

Bifunctional nature of the crosslinker.

Conclusion

This compound is a powerful and versatile tool for the synthesis of bifunctional molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates a modular and efficient approach to the construction of complex therapeutic agents like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this linker in their quest for novel and impactful therapies. As the principles of rational drug design continue to evolve, the strategic application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

The Azide Functional Group: A Linchpin for Click Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group, a compact and highly energetic moiety, has emerged as a cornerstone of modern chemical biology and drug discovery. Its unique reactivity, particularly in the realm of "click chemistry," allows for the efficient and specific covalent ligation of molecules in complex biological environments. This guide provides a comprehensive technical overview of the azide's role in the two most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The Azide Functional Group: Properties and Safety Considerations

The azide group (-N₃) is a linear, 1,3-dipole that is relatively small and metabolically stable. Its "bioorthogonal" nature, meaning it does not readily react with naturally occurring functional groups in biological systems, makes it an ideal chemical handle for bioconjugation.[1] However, organic azides are energetic compounds and require careful handling.[2][3][4]

Safety Precautions for Handling Organic Azides:

  • Avoid Heat, Shock, and Friction: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[2][3][4]

  • Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and appropriate gloves.

  • Work in a Well-Ventilated Fume Hood: This is crucial to avoid inhalation of any potentially toxic or explosive compounds.

  • Avoid Contact with Heavy Metals: Azides can form highly sensitive and explosive heavy metal salts.

  • Quench Reactions Properly: Excess azide should be quenched safely before workup and disposal.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed thermal cycloaddition.[5][6]

Mechanism of CuAAC

The currently accepted mechanism for CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and further accelerate the reaction.[7][8]

Quantitative Data for CuAAC Reactions

The rate of CuAAC reactions is influenced by the choice of copper source, ligand, and solvent. The following table summarizes representative second-order rate constants for CuAAC reactions under various conditions.

AlkyneAzideLigandSolventRate Constant (M⁻¹s⁻¹)
PhenylacetyleneBenzyl AzideTHPTAH₂O/t-BuOH1.3 x 10⁴
Propargyl AlcoholBenzyl AzideTBTAH₂O/t-BuOH7.6 x 10³
Dansyl AlkyneAzido-PEG-BiotinBTTAAPBS~10² - 10³

Note: Rate constants are approximate and can vary based on specific reaction conditions.

Experimental Protocol: CuAAC Bioconjugation of a Fluorescent Dye to a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized fluorescent dye (e.g., TAMRA-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • DMSO (for dissolving the dye)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein at a final concentration of 1-5 mg/mL.

  • Prepare the Dye Solution: Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Initiate the Reaction: To the protein solution, add the following reagents in order, mixing gently after each addition:

    • Azide-dye solution (e.g., to a final concentration of 2-5 molar excess over the protein)

    • Aminoguanidine solution (to a final concentration of 5 mM)[5]

    • Catalyst premix

    • Sodium ascorbate solution (to a final concentration of 5 mM)

  • Incubate the Reaction: Gently rotate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the Conjugate: Remove the excess dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterize the Conjugate: Analyze the purified protein-dye conjugate using techniques such as UV-Vis spectroscopy and SDS-PAGE to confirm labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[9][10] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[11][12][13]

Mechanism of SPAAC

The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism. The rate of the reaction is primarily dependent on the degree of ring strain in the cyclooctyne.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are a critical consideration for in vivo experiments. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DIBO~0.3 - 0.7[14]
DBCO~0.6 - 1.0[14]
BCN~0.06 - 0.1[14]
DIFO~1.3
BARAC~9.3

Note: Reaction rates can vary depending on the solvent and temperature.[14][15]

Experimental Protocol: SPAAC Labeling of Glycoproteins on Live Cells

This protocol outlines the metabolic labeling of cell surface glycoproteins with an azido sugar followed by fluorescent labeling using a DBCO-functionalized dye.

Materials:

  • Mammalian cells in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Add Ac₄ManNAz to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[16][17]

  • Labeling with DBCO-Dye:

    • Gently wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.

    • Add the DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three times with warm PBS to remove excess DBCO-dye.

  • Analysis:

    • Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify and visualize the fluorescently labeled glycoproteins.

Visualizing Biological Processes with Click Chemistry

Click chemistry provides a powerful tool for visualizing complex biological processes. The ability to specifically label biomolecules allows researchers to track their localization, interactions, and dynamics within living systems.

Signaling Pathway Visualization

Click chemistry has been instrumental in elucidating signaling pathways. For example, by incorporating an azido-modified amino acid into a receptor protein, its trafficking and downstream signaling events upon ligand binding can be tracked using fluorescent probes.[18]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_visualization Visualization via Click Chemistry RTK Receptor Tyrosine Kinase (Azide-labeled) PI3K_inactive PI3K RTK->PI3K_inactive Recruitment & Activation PIP2 PIP2 PI3K_inactive->PIP2 Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization PIP3 PIP3 PIP2->PIP3 Akt_inactive Akt PIP3->Akt_inactive Recruitment Akt_active Akt-P Akt_inactive->Akt_active Phosphorylation Downstream Downstream Signaling Akt_active->Downstream Cellular Response RTK_labeled RTK-Azide + Fluorophore-Alkyne -> Labeled RTK

Caption: PI3K/Akt signaling pathway initiated by ligand binding to an azide-labeled receptor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using click chemistry.

Experimental_Workflow cluster_synthesis 1. Synthesis & Modification cluster_reaction 2. Click Reaction cluster_analysis 3. Purification & Analysis Biomolecule Biomolecule of Interest Azide_Mod Introduce Azide Biomolecule->Azide_Mod Probe Probe (e.g., Fluorophore) Alkyne_Mod Introduce Alkyne Probe->Alkyne_Mod Click_Reaction CuAAC or SPAAC Azide_Mod->Click_Reaction Alkyne_Mod->Click_Reaction Purification Purification (e.g., SEC, Dialysis) Click_Reaction->Purification Analysis Analysis (e.g., SDS-PAGE, MS, Spectroscopy) Purification->Analysis

Caption: General experimental workflow for bioconjugation using click chemistry.

Conclusion

The azide functional group, through its participation in CuAAC and SPAAC reactions, has revolutionized the fields of chemical biology, drug discovery, and materials science.[15][19] The ability to forge stable covalent bonds with high efficiency and specificity in complex environments has provided researchers with an unparalleled toolkit for labeling, tracking, and manipulating biomolecules. As new click reactions and bioorthogonal handles continue to be developed, the utility of the azide functional group is poised to expand even further, enabling new discoveries and therapeutic strategies.

References

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution is the groundbreaking Proteolysis Targeting Chimera (PROTAC) technology. This in-depth technical guide provides a comprehensive overview of PROTACs, their mechanism of action, and a detailed exploration of the critical role of linker design in achieving potent and selective protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][] Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[1] This "event-driven" pharmacology offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at substoichiometric concentrations.[3]

A PROTAC molecule is comprised of three key components:

  • A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.

  • A chemical linker: This flexible or rigid chain connects the POI ligand and the E3 ligase ligand, playing a crucial role in the efficacy of the PROTAC.[4]

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent small molecule ligands have been developed.[4]

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of a PROTAC can be broken down into a series of distinct steps, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex, a critical step for subsequent ubiquitination and degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release E1 E1 Ubiquitin-Activating Enzyme Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Ubiquitin-Conjugating Enzyme E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->PROTAC

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

As illustrated in Figure 1, the PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.

The Linchpin of Efficacy: PROTAC Linker Design

The chemical linker connecting the two ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[3][5] The design of the linker involves careful consideration of its length, composition, and attachment points.

Linker Length

The length of the linker is paramount for optimal ternary complex formation. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an overly long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme.[6][7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[6]

Linker Composition

The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include:

  • Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate.

  • Polyethylene Glycol (PEG) Chains: PEG linkers can improve the solubility and pharmacokinetic properties of the PROTAC.[5]

  • Rigid Linkers: Incorporating cyclic structures like piperazine or alkynes can introduce rigidity, which may pre-organize the PROTAC into a conformation favorable for ternary complex formation.[]

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands are also crucial. The exit vector from each ligand must be chosen to allow for productive ternary complex formation without disrupting the binding of the ligands to their respective proteins.

The following diagram illustrates a simplified decision-making process for linker design:

Linker_Design_Logic Start Start Linker Design Select_Ligands Select POI and E3 Ligase Ligands Start->Select_Ligands Identify_Vectors Identify Solvent-Exposed Exit Vectors Select_Ligands->Identify_Vectors Initial_Linker Choose Initial Linker Type (e.g., PEG, Alkyl) Identify_Vectors->Initial_Linker Vary_Length Synthesize Library with Varying Linker Lengths Initial_Linker->Vary_Length Screen_Activity Screen for Degradation Activity (DC50, Dmax) Vary_Length->Screen_Activity Optimal_Length Optimal Length Identified? Screen_Activity->Optimal_Length Modify_Composition Modify Linker Composition (e.g., add rigidity) Optimal_Length->Modify_Composition No Optimal_PROTAC Optimized PROTAC Optimal_Length->Optimal_PROTAC Yes Modify_Composition->Vary_Length Re_Screen Re-screen for Improved Activity Modify_Composition->Re_Screen Re_Screen->Optimal_Length

Figure 2: A logical workflow for iterative PROTAC linker design.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize quantitative data for several PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
dBET1JQ1PomalidomidePEG44
Compound 2JQ1PomalidomidePEG227
Compound 3JQ1PomalidomidePEG63

Data compiled from illustrative examples in the field.

Table 2: Structure-Activity Relationship of H-PGDS PROTACs [9][10]

PROTACH-PGDS LigandE3 Ligase Ligand ConjugationLinker TypeDC50 (pM)
PROTAC1TFC-007C5-PomalidomideAlkyl-PEG18.7 ± 1.5
PROTAC2TFC-007C4-PomalidomideAlkyl-PEG27.6 ± 10.5
PROTAC3TAS-205C4-PomalidomideAlkyl-PEG71.4 ± 34.8
PROTAC4TAS-205C5-PomalidomideAlkyl-PEG23.8 ± 18.4

Table 3: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC [11]

PROTACTargetDC50 (nM)Dmax (%)
GP262p110α227.471.3
GP262p110γ42.2388.6
GP262mTOR45.474.9

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding and Treatment with PROTAC Dilutions Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Bands, Calculate DC50 and Dmax Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for determining PROTAC-induced protein degradation.
In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.

Materials:

  • Cell lysate from PROTAC-treated cells

  • Primary antibody against the target protein

  • Protein A/G agarose beads

  • Wash buffer (e.g., cell lysis buffer)

  • Elution buffer (e.g., SDS sample buffer)

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting as described in section 5.1

Procedure:

  • Immunoprecipitation: a. Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.[12] b. Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[12] c. Pellet the beads by centrifugation and wash them several times with wash buffer.[12]

  • Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody against ubiquitin to detect the poly-ubiquitinated target protein, which will appear as a high-molecular-weight smear.[13] c. As a control, a separate blot can be probed with the target protein antibody to confirm successful immunoprecipitation.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ assay is a live-cell, proximity-based assay to measure the formation of the ternary complex.[14][15]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

  • HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)

  • PROTAC compound

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with appropriate filters

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Plate the cells in a suitable assay plate.[1][14]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.[1]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells to induce ternary complex formation.[1]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[1]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new modality for targeting disease-causing proteins. The success of a PROTAC is intricately linked to the rational design of its three components, with the linker playing a particularly critical role in dictating its efficacy. Through a systematic approach to linker optimization, guided by quantitative cellular and biochemical assays, researchers can unlock the full therapeutic potential of this transformative technology. This guide provides a foundational framework for scientists and drug developers to navigate the complexities of PROTAC design and evaluation, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction's exceptional efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant demonstrates a remarkable rate acceleration of 10⁷ to 10⁸ and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[2][4] This guide provides an in-depth exploration of the fundamental principles of the CuAAC reaction, its mechanistic intricacies, quantitative parameters, and detailed experimental protocols.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and selective method for forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][5] The reaction is robust, proceeding reliably over a broad temperature range and in various solvents, including aqueous media, and is tolerant of a wide pH range (typically 4 to 12).[2][6]

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, a pathway supported by extensive kinetic and computational studies.[1][4] This dinuclear mechanism provides a more complete explanation for the significant rate enhancement observed compared to a mononuclear pathway.[1]

The catalytic cycle can be broken down into the following key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction lowers the pKa of the acetylenic proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[7]

  • Coordination of the Azide: The organic azide then coordinates to a second copper(I) center.

  • Cycloaddition: The coordinated azide and acetylide undergo a cycloaddition reaction, forming a six-membered copper metallacycle intermediate.[2]

  • Ring Contraction and Product Formation: This intermediate then undergoes ring contraction to a triazolyl-copper derivative.[2]

  • Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI_alkyne [Cu(I)]₂-Alkyne Complex Cu_acetylide Dinuclear Copper Acetylide CuI_alkyne->Cu_acetylide + Alkyne, - H⁺ Azide_complex Azide Coordination Complex Cu_acetylide->Azide_complex + Azide Metallacycle Six-Membered Cu-Metallacycle Azide_complex->Metallacycle Cycloaddition Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Ring Contraction Cu_triazolide->CuI_alkyne + H⁺, - Triazole Product Product 1,4-Disubstituted-1,2,3-Triazole Cu_triazolide->Product Alkyne Terminal Alkyne Alkyne->CuI_alkyne Azide Azide Azide->Azide_complex

Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.

The Crucial Role of Ligands

While the CuAAC reaction can proceed with a simple copper(I) salt, the use of accelerating ligands is often crucial, particularly in biological applications.[8] These ligands serve several important functions:

  • Stabilization of the Copper(I) Oxidation State: Copper(I) is prone to oxidation to the inactive copper(II) state. Ligands protect the copper(I) center from oxidation, ensuring a sufficient concentration of the active catalyst.[9][10]

  • Increased Reaction Rate: Ligands can significantly accelerate the reaction rate, in some cases by several thousand times compared to the ligand-free process.[8]

  • Enhanced Biocompatibility: By stabilizing the copper(I) and allowing for lower catalyst concentrations, ligands reduce the cytotoxicity associated with copper, making the reaction more suitable for use in living systems.[6][9]

A variety of ligands have been developed for the CuAAC reaction, with tris(triazolylmethyl)amines and their derivatives being particularly effective.

LigandCommon Name/AcronymKey Features
Tris(benzyltriazolylmethyl)amineTBTAOne of the first widely used ligands, significantly accelerates the reaction and stabilizes Cu(I).[11]
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAA water-soluble ligand that reduces the toxicity of the copper catalyst and is highly effective in bioconjugation.[6]
Tris(2-benzimidazolylmethyl)amineSuperior under conditions of low catalyst loading and high substrate concentration.[8]
Bathocuproine DisulfonateBTTESA water-soluble ligand that enhances reaction efficiency.[9]
N-alkylimidazolesMonodentate ligands that can provide a favorable environment around the copper center for a variety of substrates.[12]

Quantitative Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several key parameters. The following table summarizes typical ranges for these parameters in both small molecule synthesis and bioconjugation applications.

ParameterSmall Molecule SynthesisBioconjugation (Aqueous)Source(s)
Copper Source Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄)In situ reduction of CuSO₄ with sodium ascorbate is most common.[13][11][14][15]
Catalyst Loading 0.25 - 5 mol%0.25 - 1 mM[13]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[13]
Reducing Agent 5 - 10 mol% (or stoichiometric with Cu(II))Excess (e.g., 5 mM) to maintain the Cu(I) state.[15][13]
Solvent Organic solvents (e.g., tBuOH/H₂O, THF, DMF)Aqueous buffers (e.g., PBS)[2][3]
Temperature Room temperature to elevated temperatures (e.g., 60-100 °C)Room temperature[3][14]
Reaction Time Minutes to several hours30-60 minutes, or longer for dilute solutions[16][17]

Experimental Protocols

The following are representative protocols for performing the CuAAC reaction in both a standard organic synthesis setting and for a bioconjugation application.

Protocol 1: Standard CuAAC for Small Molecule Synthesis

This protocol is a general procedure for the reaction of a terminal alkyne with an azide in an organic/aqueous solvent mixture.

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the azide (1.2 mmol, 1.2 equivalents) in the chosen solvent mixture (5 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and the ligand (e.g., THPTA, 0.05 mmol, 5 mol%) in deionized water (1 mL).

  • Add the copper/ligand solution to the alkyne/azide mixture and stir for 5 minutes.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC for Antibody-Drug Conjugate (ADC) Bioconjugation

This protocol outlines the steps for conjugating an azide-modified drug to an alkyne-modified antibody.

Materials:

  • Alkyne-modified Antibody

  • Azide-modified Drug

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the drug

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-modified drug in DMSO or DMF to a suitable concentration.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[16]

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug (a typical molar ratio is 1:4 to 1:10).[16]

    • Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture (typically 25 equivalents relative to the azide).[16]

    • Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).[16]

    • Gently mix the reaction and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[16]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted drug, catalyst, and other small molecules.[16]

  • Characterization:

    • Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification prep_alkyne Prepare Alkyne Solution mix_reactants Combine Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azide Solution prep_azide->mix_reactants prep_cu_ligand Prepare CuSO₄/Ligand Solution add_catalyst Add CuSO₄/Ligand Solution prep_cu_ligand->add_catalyst prep_ascorbate Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate quench Quench Reaction (if necessary) incubate->quench extract Extract Product (for organic synthesis) or Purify (for bioconjugation) quench->extract characterize Characterize Product (NMR, MS, etc.) extract->characterize

Figure 2: General experimental workflow for a CuAAC reaction.

Applications in Drug Development and Research

The CuAAC reaction has found widespread use in the pharmaceutical and biotechnology industries due to its bioorthogonality and reliability.[18] Key applications include:

  • Antibody-Drug Conjugates (ADCs): CuAAC is used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[16]

  • Peptide and Protein Engineering: Site-specific modification of proteins and peptides to introduce new functionalities.[19]

  • Nucleic Acid Modification: Labeling and modification of DNA and RNA for diagnostic and therapeutic applications.[20]

  • Metabolic Labeling: Introduction of azide or alkyne handles into biomolecules in living cells for subsequent visualization and analysis.[19]

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[5]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile chemical transformation that has revolutionized the way scientists approach the synthesis and modification of complex molecules. Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug development, chemical biology, and materials science. A thorough understanding of its mechanism, the role of ligands, and optimal reaction conditions is essential for researchers looking to harness the full potential of this remarkable "click" reaction.

References

Methodological & Application

Synthesis Protocol for PROTACs Using Azide-PEG9-amido-C12-Boc: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azide-PEG9-amido-C12-Boc. This linker features a PEG chain to enhance solubility and cell permeability, an azide group for bioorthogonal "click" chemistry, and a Boc-protected amine for sequential conjugation.[1][2][3] This modular approach allows for the efficient assembly of a diverse library of PROTACs.[4][5]

PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to target and degrade disease-causing proteins.[6][7] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The following protocols and data are representative for the synthesis of a PROTAC targeting a protein kinase, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR), and utilizing the von Hippel-Lindau (VHL) E3 ligase.

Experimental Protocols

The synthesis is a multi-step process involving the sequential conjugation of the E3 ligase ligand and the POI ligand to the this compound linker.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

This step involves the deprotection of the Boc group on the linker, followed by an amide coupling reaction with the carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand).

Protocol 1: Boc Deprotection

  • Dissolve this compound (1.0 equivalent) in a solution of 20-25% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][8]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine salt is typically used in the next step without further purification.

Protocol 2: Amide Coupling with HATU/DIPEA

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-5.0 equivalents) to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[9][10]

  • Add the deprotected linker from Step 1 (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-18 hours, monitoring the reaction by LC-MS.[11]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting azide-linker-E3 ligase ligand intermediate by flash column chromatography on silica gel.

Step 2: "Click" Chemistry Conjugation of the POI Ligand

This step utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-functionalized POI ligand to the azide-linker-E3 ligase ligand intermediate.[4][5]

Protocol 3: CuAAC "Click" Chemistry

  • Dissolve the azide-linker-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a solvent mixture, such as t-BuOH/H2O or DMF.

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1-0.2 equivalents), and a reducing agent, such as sodium ascorbate (0.2-0.4 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

Step 3: Purification and Characterization

The final PROTAC product is purified by preparative high-performance liquid chromatography (HPLC) and characterized by NMR and mass spectrometry.

Protocol 4: Preparative HPLC Purification

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or methanol).

  • Purify the PROTAC using a reversed-phase preparative HPLC system with a C18 column.[12]

  • Use a gradient elution system, for example, a linear gradient of 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[12]

  • Collect fractions containing the pure product based on UV absorbance.

  • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Protocol 5: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra to confirm the structure. The characteristic peaks of the PEG linker are typically observed in the 3.5-3.8 ppm region in the 1H NMR spectrum.[13][14]

  • Mass Spectrometry (MS): Analyze the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight.[15]

Data Presentation

The following tables summarize representative quantitative data for PROTACs synthesized using similar methodologies.

Table 1: Synthesis and Purity Data
Parameter Representative Value
Overall Yield15-30%
Purity (by HPLC)>95%
Molecular Weight (by HRMS)Confirmed
Table 2: Biological Activity Data for a Representative BRD4-Targeting PROTAC
Parameter Representative Value
DC50 (BRD4 Degradation)0.75 nM
IC50 (Cell Proliferation, MV4-11 cells)0.4 nM
Maximum Degradation (Dmax)>90%

Note: DC50 and IC50 values are highly dependent on the specific POI ligand, E3 ligase ligand, and cell line used.[3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: POI Ligand Conjugation cluster_2 Step 3: Purification & Characterization Boc_Deprotection Boc Deprotection of Linker (TFA in DCM) Amide_Coupling Amide Coupling (HATU, DIPEA) Boc_Deprotection->Amide_Coupling Deprotected Linker Intermediate_1 Azide-Linker-E3 Ligase Ligand Amide_Coupling->Intermediate_1 Click_Chemistry CuAAC 'Click' Chemistry Intermediate_1->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization NMR & Mass Spectrometry Final_PROTAC->Characterization

Caption: PROTAC Synthesis Workflow.

PROTAC Mechanism of Action

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation.

EGFR Signaling Pathway Targeted by PROTACs

G EGFR EGFR Degradation Degradation EGFR->Degradation PROTAC-mediated RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR PROTAC PROTAC->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR signaling by PROTACs.

References

Application Notes and Protocols for Click Chemistry with Azide-PEG9-amido-C12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide-PEG9-amido-C12-Boc in two common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This versatile linker is particularly valuable in the synthesis of complex biomolecular conjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Introduction to Click Chemistry with this compound

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex environments.[4] this compound is a heterobifunctional linker featuring a terminal azide group for click chemistry, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an amide linkage, a C12 alkyl chain, and a Boc-protected amine.[1][2][3] This structure allows for the straightforward linkage of a molecule of interest to either a terminal alkyne via CuAAC or a strained cyclooctyne (e.g., DBCO or BCN) via SPAAC.[2]

Key Features:

  • Biocompatibility: SPAAC is a copper-free method, making it suitable for applications in living systems where copper toxicity is a concern.[1][5]

  • High Specificity: The azide group reacts selectively with alkyne or strained cyclooctyne partners, minimizing off-target reactions.[1][5]

  • Versatility: This linker can be used to conjugate a wide range of molecules, including small molecule drugs, peptides, and fluorescent probes.

  • Improved Pharmacokinetics: The PEG spacer can enhance the solubility and in vivo half-life of the final conjugate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][7]

CuAAC Reaction Workflow

CuAAC_Workflow start Start reagents Prepare Reagents: - this compound - Alkyne-functionalized molecule - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) - Solvent (e.g., DMF/water) start->reagents mixing Combine Reactants in Reaction Vessel reagents->mixing reaction Incubate Reaction (Room Temperature) mixing->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete purification Purify Product (e.g., HPLC, Column Chromatography) monitoring->purification Complete analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol for CuAAC

This protocol provides a general procedure for the conjugation of an alkyne-functionalized small molecule to this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand

  • Solvent: Dimethylformamide (DMF) and water, or other suitable solvent system[8]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a suitable reaction vial, add the this compound solution (1.0 - 1.2 equivalents).

    • Add the alkyne-functionalized molecule solution (1.0 equivalent).

    • Add the THPTA solution (to a final concentration of 1-5 mM).

    • Add the CuSO₄ solution (to a final concentration of 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).[9]

    • The final solvent composition should be adjusted to ensure solubility of all reactants.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.[6][10]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.[11][]

Quantitative Data for CuAAC Reactions
ParameterRecommended RangeNotes
Stoichiometry (Azide:Alkyne) 1.0:1.0 to 1.2:1.0A slight excess of the more accessible reagent can drive the reaction to completion.
Catalyst Loading (CuSO₄) 0.1 - 5 mol%Higher loadings may be required for sterically hindered substrates.
Ligand to Copper Ratio (THPTA:Cu) 2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation.[9]
Reducing Agent (Sodium Ascorbate) 5 - 50 equivalentsA significant excess is often used to maintain a reducing environment.
Concentration 1 - 100 mMHigher concentrations generally lead to faster reaction rates.
Temperature Room Temperature to 70°CMost reactions proceed efficiently at room temperature.[6]
Reaction Time 1 - 24 hoursDependent on substrate reactivity and concentration.[10]
Typical Yield >80%High yields are characteristic of CuAAC reactions.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[1][5] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[13]

SPAAC Reaction Workflow

SPAAC_Workflow start Start reagents Prepare Reagents: - this compound - DBCO-functionalized molecule - Solvent (e.g., DMSO, PBS) start->reagents mixing Combine Reactants in Reaction Vessel reagents->mixing reaction Incubate Reaction (Room Temperature or 37°C) mixing->reaction monitoring Monitor Progress (LC-MS, HPLC) reaction->monitoring monitoring->reaction Incomplete purification Purify Product (e.g., HPLC, SEC) monitoring->purification Complete analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol for SPAAC

This protocol describes a general procedure for the conjugation of a DBCO-functionalized molecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Solvent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or aqueous buffers like Phosphate-Buffered Saline (PBS)[14]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the this compound (1.0 - 1.5 equivalents) in the chosen solvent.[2]

    • Add the DBCO-functionalized molecule (1.0 equivalent).

    • Ensure the final concentration of organic solvent is compatible with the stability of the reactants, especially if working with biomolecules.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.[15]

    • Monitor the reaction progress by LC-MS or HPLC. The disappearance of the DBCO reactant can be monitored by UV-Vis spectroscopy at approximately 310 nm.[14] Reaction times typically range from 1 to 24 hours.[2][15]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified directly by preparative HPLC or size-exclusion chromatography (SEC) if there is a significant size difference between the product and unreacted starting materials.[2][16]

Quantitative Data for SPAAC Reactions
ParameterRecommended RangeNotes
Stoichiometry (Azide:DBCO) 1.0:1.0 to 1.5:1.0A slight excess of one reagent can be used to ensure complete consumption of the other.[2]
Concentration 1 - 10 mMHigher concentrations lead to faster reaction rates.[15]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate, but stability of the reactants should be considered.[5][15]
pH 5 - 10Reaction rates can be pH-dependent, with higher pH generally leading to faster reactions.
Solvent DMSO, DMF, aqueous buffers (e.g., PBS, HEPES)The choice of solvent can influence reaction kinetics. HEPES buffer has been shown to result in higher rate constants compared to PBS.
Reaction Time 1 - 24 hoursDependent on the specific DBCO derivative, azide, and reaction conditions.[2][15]
Second-order rate constants (k₂) 0.1 - 1.0 M⁻¹s⁻¹The presence of a PEG linker can enhance reaction rates.
Typical Yield >90%SPAAC reactions are generally very high yielding.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (CuAAC) Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the ligand to copper ratio is appropriate.
Poor solubility of reactantsAdjust the solvent system (e.g., increase the proportion of organic solvent).
Low or no product formation (SPAAC) Steric hindranceThe PEG spacer on this compound helps to mitigate this, but consider the structure of the reaction partner.
Degradation of DBCO reagentStore DBCO reagents protected from light and moisture. Avoid strongly acidic or basic conditions.
Side product formation Oxidation of alkyne (homo-coupling) in CuAACDe-gas the reaction mixture and run under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification Similar polarity of product and starting materialsOptimize chromatographic conditions (e.g., gradient, solvent system). Consider alternative purification methods like SEC if applicable.[]

References

Application Notes and Protocols for Bioconjugation with Azide-PEG9-amido-C12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs.[1][2][][4] This linker features three key chemical components:

  • An azide (N3) group for highly specific and efficient "click chemistry" reactions.[5][6]

  • A hydrophilic polyethylene glycol (PEG9) spacer to enhance solubility and reduce steric hindrance.[7]

  • A tert-butyloxycarbonyl (Boc)-protected amine at the terminus of a C12 alkyl chain, which, after deprotection, allows for covalent linkage to a variety of biomolecules.

The orthogonal nature of the azide and the protected amine allows for a sequential and controlled conjugation strategy. This enables the precise assembly of two different molecular entities onto a single scaffold. The azide group is stable under most reaction conditions, including those required for Boc deprotection, providing significant flexibility in the experimental design.[5]

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (12-((2-(...((2-(2-azidoethoxy)ethoxy)...)ethyl)amino)carbonyl)dodecyl)carbamate (structure assumed based on common use)

  • Synonyms: this compound, 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester[1][]

  • Molecular Formula: C38H74N4O12[2][]

  • Molecular Weight: 779.01 g/mol [2][]

Key Functional Groups:

  • Azide: Reacts with terminal alkynes (via CuAAC) or strained cyclooctynes (via SPAAC).[1][8]

  • Boc-protected Amine: A stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine.[9][10]

Experimental Workflows and Signaling Pathways

The use of this compound typically involves a two-stage conjugation strategy. First, the Boc-protected amine is deprotected and reacted with a molecule of interest. Second, the azide group is used in a click chemistry reaction to attach a second molecule.

G cluster_0 Stage 1: Amine Functionalization cluster_1 Stage 2: Azide Functionalization A This compound B Boc Deprotection (e.g., TFA) A->B C Azide-PEG9-amido-C12-NH2 B->C E Amine Conjugation (Amide Bond Formation) C->E D Molecule 1 (e.g., with NHS ester) D->E F Molecule 1-Linker-Azide E->F H Click Chemistry (CuAAC or SPAAC) F->H G Molecule 2 (e.g., with Alkyne or DBCO) G->H I Final Conjugate (Molecule 1-Linker-Molecule 2) H->I

Caption: Overall workflow for dual bioconjugation.

Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine. This is a necessary first step before using this end of the linker for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL).

  • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, Azide-PEG9-amido-C12-NH2.

G A Dissolve Linker in DCM B Add TFA (20-50% v/v) A->B C Stir at RT for 1-2h B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Evaporate Solvent D->E Complete F Neutralize with NaHCO3 E->F G Dry and Concentrate F->G H Deprotected Linker G->H

Caption: Boc deprotection experimental workflow.

Protocol 2: Click Chemistry Conjugation

The azide group can be conjugated to a molecule containing either a terminal alkyne (CuAAC) or a strained cyclooctyne like DBCO (SPAAC).[1][8]

Materials:

  • Azide-functionalized linker (from Protocol 1 or the initial molecule)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, t-butanol/water)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • In another vial, prepare a solution of CuSO4.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the product using an appropriate method (e.g., chromatography, precipitation).

SPAAC is a copper-free click chemistry method, which is ideal for biological systems where copper may be toxic.[8]

Materials:

  • Azide-functionalized linker

  • DBCO- or BCN-containing molecule

  • Biocompatible buffer (e.g., PBS pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-functionalized molecule and the DBCO/BCN-containing molecule in the chosen solvent.

  • Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction by LC-MS or other suitable analytical techniques.

  • The product can often be used directly in biological assays or purified by methods like dialysis, size exclusion chromatography, or HPLC.

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway A Azide + Alkyne B Add CuSO4 + Na Ascorbate A->B C Triazole Product B->C D Azide + Strained Alkyne (e.g., DBCO) E Mix at RT (Copper-Free) D->E F Triazole Product E->F

References

Application Note: Efficient Deprotection of the Boc Group from Azide-PEG9-amido-C12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are utilizing PEGylated linkers and require the deprotection of a Boc-protected amine for further conjugation or modification.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. Azide-PEG9-amido-C12-Boc is a heterobifunctional linker containing an azide for "click" chemistry, a PEG spacer to enhance solubility, and a Boc-protected amine for subsequent coupling reactions. The selective deprotection of the Boc group is a critical step to unmask the primary amine, enabling its use in bioconjugation, drug delivery systems, or surface modification. This protocol details a standard and reliable method for the acidic removal of the Boc protecting group using trifluoroacetic acid (TFA), ensuring the integrity of the azide and amide functionalities.

Chemical Reaction:

The reaction involves the treatment of the Boc-protected compound with trifluoroacetic acid, which cleaves the carbamate bond, releasing the free amine as a trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts.

Experimental Protocol

This protocol describes the deprotection of the Boc group from this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) in a round bottom flask at a concentration of approximately 10-20 mg/mL.

  • Reaction Initiation: While stirring at room temperature (20-25°C), add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. For complete removal of residual TFA, the residue can be co-evaporated with DCM two to three times.

  • Product Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product, which will be the trifluoroacetate salt of the amine.

  • Isolation: Collect the precipitated product by filtration or by centrifugation followed by decantation of the ether.

  • Drying: Dry the final product under vacuum to yield the deprotected amine salt, Azide-PEG9-amido-C12-NH3+TFA-. The product should be stored under an inert atmosphere to prevent degradation.

Data Presentation

The following table summarizes the typical quantitative data expected from the Boc deprotection of this compound.

ParameterTypical ValueMethod of Analysis
Starting Material Purity >95%LC-MS, NMR
Reaction Time 1 - 2 hoursTLC, LC-MS
Conversion Rate >99%LC-MS
Final Product Yield >90%Gravimetric
Final Product Purity >95%LC-MS, NMR

Visualized Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the Boc deprotection process.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_result Final Product start Dissolve this compound in anhydrous DCM add_tfa Add TFA (20-50%) to the solution start->add_tfa stir Stir at room temperature for 1-2 hours add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Remove solvent and excess TFA by rotary evaporation monitor->evaporate Upon completion precipitate Precipitate product with cold diethyl ether evaporate->precipitate isolate Isolate product by filtration or centrifugation precipitate->isolate dry Dry final product under vacuum isolate->dry end_product Azide-PEG9-amido-C12-NH3+TFA- dry->end_product

Caption: Workflow for Boc deprotection of this compound.

Signaling_Pathway Logical Flow of Boc Deprotection A Boc-Protected Amine (Stable, Unreactive) B Acidic Environment (TFA in DCM) A->B Addition of Acid C Cleavage of tert-butyl group B->C D Formation of Carbamic Acid Intermediate C->D E Decarboxylation D->E F Protonated Amine (Active for Conjugation) E->F

Caption: Mechanism of acid-catalyzed Boc deprotection.

Application Notes and Protocols for Azide-PEG9-amido-C12-Boc in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[][2][3] PROTACs are innovative molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] This linker is comprised of three key functional components:

  • An azide group for covalent ligation to an alkyne-containing molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[4][5]

  • A Boc-protected amine , which, upon deprotection, provides a reactive site for amide bond formation.[6][7] The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with acid.[6][8]

  • A hydrophilic PEG9 (polyethylene glycol) spacer and a C12 alkyl chain , which together provide appropriate length and solubility to the final conjugate, facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[9][10]

These application notes provide protocols for the synthesis of a model PROTAC using this compound and subsequent characterization of its activity in cellular assays.

PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC E3 Ligase E3 Ligase PROTAC->E3 Ligase Ubiquitinated Target Ub-Target Protein E3 Ligase->Ubiquitinated Target Ub Ubiquitin Ub->E3 Ligase Poly-Ub Poly-Ubiquitin Chain Ubiquitinated Target->Poly-Ub Proteasome Proteasome Ubiquitinated Target->Proteasome Degradation Fragments Peptide Fragments Proteasome->Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a Model PROTAC

This protocol describes a two-step synthesis of a model PROTAC, where the this compound linker connects a target protein ligand (Molecule A, containing an alkyne) and an E3 ligase ligand (Molecule B, containing a carboxylic acid).

Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection & Amide Coupling start This compound + Alkyne-Molecule A click CuAAC Reaction (CuSO4, Sodium Ascorbate) start->click intermediate Intermediate Product: Boc-PROTAC-Molecule A click->intermediate deprotection Boc Deprotection (Trifluoroacetic Acid) intermediate->deprotection Purification amine_intermediate Amine-PROTAC-Molecule A deprotection->amine_intermediate coupling Amide Coupling (HATU/DIPEA) + COOH-Molecule B amine_intermediate->coupling final_protac Final PROTAC: Molecule B-PROTAC-Molecule A coupling->final_protac

Caption: Workflow for two-step PROTAC synthesis.

Materials:

  • This compound

  • Alkyne-functionalized Molecule A (e.g., target protein ligand)

  • Carboxylic acid-functionalized Molecule B (e.g., E3 ligase ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DMF, DCM)

  • Reverse-phase HPLC for purification

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve this compound (1.0 eq) and Alkyne-Molecule A (1.1 eq) in a 1:1 mixture of DMF and water.

  • Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • Prepare a solution of CuSO₄ (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash chromatography or reverse-phase HPLC.

Step 2: Boc Deprotection and Amide Coupling

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used directly.

  • Dissolve the amine-TFA salt, Carboxylic acid-Molecule B (1.2 eq), and HATU (1.3 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This assay quantitatively assesses the ability of the synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Cellular_Assay_Workflow A Seed cells and allow to adhere B Treat cells with PROTAC (various concentrations and times) A->B C Lyse cells and collect protein B->C D Quantify total protein (BCA assay) C->D E Perform SDS-PAGE and transfer to membrane D->E F Immunoblot with primary antibodies (Target Protein, Loading Control) E->F G Incubate with secondary antibodies F->G H Image blot and quantify band intensity G->H

Caption: Experimental workflow for cellular assays.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

  • Detection: Add ECL substrate and acquire the image using a chemiluminescence imaging system.

  • Re-probing: If necessary, strip the membrane and re-probe for the loading control antibody following the same immunoblotting steps.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Protocol 3: Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells for the desired time (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Assay:

    • For CellTiter-Glo®: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating, and then reading the luminescence.

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at the appropriate wavelength.

  • Analysis: Normalize the results to the vehicle-treated control cells (set as 100% viability). Plot the cell viability against the PROTAC concentration and calculate the IC₅₀ value.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clarity and ease of comparison.

Table 1: PROTAC-Induced Target Protein Degradation

PROTAC Conc. (nM) % Degradation (4h) % Degradation (8h) % Degradation (16h)
0 (Vehicle) 0 0 0
1 25.3 ± 3.1 45.1 ± 4.5 60.7 ± 5.2
10 60.8 ± 5.5 85.2 ± 6.1 92.3 ± 4.8
100 88.9 ± 4.2 95.1 ± 3.9 96.5 ± 3.1
1000 90.1 ± 3.8 94.5 ± 4.0 95.8 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Degradation Constant (DC₅₀) and Maximum Degradation (Dₘₐₓ)

Time Point DC₅₀ (nM) Dₘₐₓ (%)
4 hours 7.8 90.5
8 hours 2.1 95.6
16 hours 1.5 96.8

DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum observed degradation.

Table 3: Cell Viability (IC₅₀)

Cell Line Treatment Time (h) IC₅₀ (µM)
Cell Line A 72 > 10
Cell Line B (Control) 72 > 10

IC₅₀ is the concentration of PROTAC that inhibits cell growth by 50%.

References

Application Notes: Azide-PEG9-amido-C12-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] This linker is comprised of three key functional components: an azide group for covalent ligation to a target protein-binding ligand via click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for the attachment of an E3 ubiquitin ligase ligand.[3]

Mechanism of Action

A PROTAC synthesized using this compound operates by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity, facilitated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase.[4] The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[4]

Quantitative Data Summary

The following tables present hypothetical yet representative data for a novel PROTAC, designated "Compound P," synthesized using the this compound linker. This data is intended to illustrate the expected performance of such a PROTAC in preclinical assays.

Table 1: In Vitro Degradation Profile of Compound P

ParameterValueCell Line
DC₅₀ 50 nMHuman Cell Line (e.g., HeLa)
Dₘₐₓ >95%Human Cell Line (e.g., HeLa)
Degradation Half-life (t₁/₂) 4 hoursHuman Cell Line (e.g., HeLa)
  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC.

Table 2: Selectivity Profile of Compound P

Protein% Degradation at 1 µM
Target Protein of Interest >95%
Structurally Related Off-Target 1 <10%
Structurally Unrelated Off-Target 2 <5%

Table 3: Cell Viability after Treatment with Compound P

Cell LineIC₅₀ (72 hours)
Cancer Cell Line (Target-Positive) 100 nM
Normal Cell Line (Target-Low) >10 µM
  • IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Materials:

  • Alkyne-functionalized protein of interest (POI) ligand

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid moiety (e.g., a derivative of thalidomide or pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Click Chemistry Reaction:

    • Dissolve the alkyne-functionalized POI ligand (1 eq.) and this compound (1 eq.) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, extract the product with an organic solvent and purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in DCM.

    • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-functionalized intermediate.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid (1 eq.) in DMF.

    • Add HATU (1.1 eq.) and DIPEA (2 eq.) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized intermediate from step 2 (1 eq.) in DMF.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, quench with water, extract the product, and purify by preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1][2]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (dissolved in DMSO)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration, add Laemmli buffer, and boil.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the PROTAC on cell proliferation and viability.[5][6]

Materials:

  • Cells in a 96-well plate

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of PROTAC concentrations for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Add solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (Compound P) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades Experimental_Workflow start Start: PROTAC Synthesis synthesis Synthesize PROTAC using This compound start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_treatment Cell Treatment with PROTAC (Dose-Response & Time-Course) purification->cell_treatment western_blot Western Blot for Protein Degradation cell_treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay dc50_dmax Determine DC₅₀ & Dₘₐₓ western_blot->dc50_dmax ubiquitination_assay Ubiquitination Assay (Optional) dc50_dmax->ubiquitination_assay Confirm Mechanism end End: PROTAC Characterized ubiquitination_assay->end ic50 Determine IC₅₀ viability_assay->ic50 ic50->end Linker_Synthesis_Logic cluster_synthesis PROTAC Assembly linker This compound N₃ PEG9 Spacer Boc-NH step1 Step 1: Click Chemistry (CuAAC) linker:azide->step1 poi_ligand POI Ligand (with Alkyne) poi_ligand->step1 e3_ligand E3 Ligase Ligand (with COOH) step3 Step 3: Amide Coupling (HATU) e3_ligand->step3 step2 Step 2: Boc Deprotection (TFA) step1->step2 step2->step3 final_protac Final PROTAC step3->final_protac

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that has revolutionized bioconjugation, drug development, and in vivo imaging.[1][2][3] This reaction involves a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (temperature and pH) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4][5][6]

The driving force for this reaction is the high ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.[1][] This inherent reactivity allows for the specific and efficient labeling of biomolecules, such as proteins, nucleic acids, and lipids, without interfering with native biochemical processes.[4][6][] SPAAC has found widespread use in fields ranging from molecular imaging and targeted drug delivery to the synthesis of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles.[2][3][4][8]

Key Features of SPAAC:

  • Biocompatibility: The absence of a copper catalyst eliminates concerns about cytotoxicity, making it suitable for live-cell imaging and in vivo applications.[2][5][6]

  • High Specificity: Azides and cyclooctynes are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring minimal side reactions.[3][5]

  • Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH, preserving the integrity and function of sensitive biomolecules.[5][6]

  • Favorable Kinetics: The reaction rates are sufficiently high even at low reactant concentrations typically found in biological systems.[3]

Quantitative Data Summary

The choice of cyclooctyne is critical as its structure significantly influences the reaction kinetics. The table below summarizes the second-order rate constants for commonly used cyclooctynes in SPAAC reactions.

CyclooctyneAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
DibenzocyclooctyneDBCO10⁻³ - 1Widely used due to its high reactivity and stability.[4][5]
BicyclononyneBCN10⁻³ - 1Highly reactive and stable, with some studies suggesting greater stability than DBCO in the presence of thiols.[4][5]
Difluorinated CyclooctyneDIFOVariesDeveloped to increase reaction rates through propargylic fluorination.
BiarylazacyclooctynoneBARACVariesExtremely reactive, suitable for sensitive biological environments.[2]
meta-linked Cyclooctynem[9+1]CPP9.6 x 10⁻³Increased local strain at the alkyne enhances reactivity.
Fluorinated Cyclooctynefluor[11+1]CPP4.7 x 10⁻³Electronic modification with fluorine atoms increases the reaction rate.

Note: Reaction rates can be influenced by factors such as the specific azide structure, solvent, pH, and temperature.[1][9]

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general guideline for the conjugation of an azide-modified biomolecule with a strained cyclooctyne-containing molecule (e.g., a fluorescent probe or drug).

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Strained cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffers like HEPES.[3][5]

  • Organic Co-solvent (if required for solubility): DMSO or DMF. Keep the final concentration below 10% (v/v) to maintain protein stability.[10]

  • Purification system (e.g., Size Exclusion Chromatography (SEC), dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1 mg/mL or 25-50 µM).[10]

    • Prepare a stock solution of the strained cyclooctyne reagent in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the strained cyclooctyne stock solution to the solution of the azide-modified biomolecule. A 3-10 fold molar excess of the cyclooctyne is typically used.[10]

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.[5][10]

    • Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.[10][11]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored using techniques such as LC-MS or SDS-PAGE (for protein conjugation).[5]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.[10]

    • Common purification methods include SEC for proteins or dialysis.[10]

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques, such as mass spectrometry or UV-Vis spectroscopy, to confirm successful conjugation and determine the degree of labeling.

Visualizations

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_product Product Azide Azide (R1-N3) Triazole Stable Triazole Linkage Azide->Triazole Cyclooctyne Strained Cyclooctyne (R2) Cyclooctyne->Triazole

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Experimental Workflow for SPAAC

SPAAC_Workflow A Prepare Azide-Modified Biomolecule C Mix Reactants in Buffer A->C B Prepare Strained Cyclooctyne Solution B->C D Incubate (RT or 37°C) C->D E Monitor Reaction (Optional) D->E F Purify Conjugate (e.g., SEC) D->F If not monitoring E->F G Characterize Final Product F->G

Caption: A generalized experimental workflow for a typical SPAAC bioconjugation reaction.

References

Application Notes and Protocols for the Purification of Azide-PEG9-amido-C12-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inherent amphiphilic nature of this molecule, possessing a hydrophilic PEG chain and a lipophilic C12 alkyl chain, alongside functional groups including an azide and a Boc-protected amine, necessitates robust purification strategies to ensure high purity for subsequent conjugation reactions.

The primary purification methods detailed herein are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography. These techniques are widely applicable for the purification of PROTAC linkers and their intermediates.[1][2][3][4]

Key Purification Challenges

The purification of this compound can present several challenges:

  • Amphiphilicity : The combination of a long polyethylene glycol (PEG) chain and a C12 alkyl chain can lead to atypical chromatographic behavior, including potential peak broadening or tailing.

  • Polarity : The molecule possesses a range of polarities, from the polar azide and amide groups to the non-polar Boc and alkyl moieties, making the selection of an appropriate chromatographic system crucial.

  • Potential for Impurities : The synthesis of such linkers can result in a mixture of starting materials, mono-substituted intermediates, and the desired di-substituted product, requiring a high-resolution purification technique.[1]

Method 1: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly effective method for the purification of PROTAC linkers, offering excellent resolution and yielding high-purity products.[2][3][4] The non-polar stationary phase interacts with the hydrophobic C12 alkyl chain and Boc group, while the polar mobile phase allows for the elution and separation of the compound from more polar or less hydrophobic impurities.

Experimental Protocol: RP-HPLC Purification

This protocol outlines a general procedure that should be optimized for your specific reaction mixture and HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition)

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of a suitable solvent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient will need to be determined empirically.

  • Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm) and collect fractions corresponding to the desired product peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation: Typical RP-HPLC Purification Parameters
ParameterValue/RangeNotes
Stationary Phase C18 Silica Gel (5-10 µm)A C18 phase provides good retention for the hydrophobic alkyl chain.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 5% to 95% B over 30-40 minThe gradient should be optimized to ensure good separation.
Flow Rate 15-20 mL/min (for a 19 mm ID column)Adjust based on column dimensions and system pressure limits.
Detection 214 nm / 254 nmWavelengths suitable for detecting the amide and other chromophores.
Expected Purity >95%RP-HPLC is capable of achieving high purity levels.[4]

Diagram: RP-HPLC Purification Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Purity (HPLC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_product final_product lyophilize->final_product Purified Product

Caption: Workflow for the purification of this compound using RP-HPLC.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderate to large quantities of reaction products.[1] For this compound, normal-phase chromatography using silica gel is a suitable approach, separating the product from less polar byproducts and non-polar starting materials.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general guideline for flash chromatography. Optimization of the solvent system is crucial for achieving good separation.

Instrumentation and Materials:

  • Flash chromatography system

  • Silica gel column

  • Solvent system (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A gradient of methanol in dichloromethane is a good starting point.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.

  • Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the initial, less polar mobile phase (e.g., 100% DCM).

  • Elution: Load the dried sample onto the column. Begin elution with the initial mobile phase and gradually increase the polarity by adding the more polar solvent (e.g., a gradient of 0-10% MeOH in DCM).[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Typical Flash Chromatography Purification Parameters
ParameterValue/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard silica gel is effective for normal-phase separation.
Mobile Phase Gradient of Methanol in Dichloromethane (0-10%)A slow gradient is often necessary to separate closely related PEGylated compounds.[1]
Sample Loading Dry loading is recommendedThis often results in better peak shape and resolution.
Monitoring TLC with UV visualizationStaining with potassium permanganate can also be used if the compound is not UV active.
Expected Purity >90-95%Purity is dependent on the resolution achieved during chromatography.

Diagram: Flash Chromatography Purification Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis and Isolation tlc TLC Solvent System Optimization sample_prep Prepare Sample for Loading tlc->sample_prep pack Pack and Equilibrate Column sample_prep->pack load Load Sample pack->load elute Gradient Elution load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool evaporate Solvent Evaporation pool->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for the purification of this compound using flash chromatography.

Concluding Remarks

The choice between RP-HPLC and flash chromatography will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. For high-purity material, especially for use in sensitive downstream applications like the synthesis of clinical candidates, RP-HPLC is often the preferred method. Flash chromatography is a valuable technique for routine purification and for obtaining moderately pure material in larger quantities. In all cases, careful optimization of the chromatographic conditions is essential for achieving the desired separation and purity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Azide-PEG9-amido-C12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Azide-PEG9-amido-C12-Boc in aqueous buffers for experimental use.

Understanding the Solubility Challenge

This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) polyethylene glycol (PEG) chain and a hydrophobic (water-repelling) C12 alkyl chain with a tert-Butyloxycarbonyl (Boc) protecting group.[1][] This dual nature can make it challenging to achieve the desired concentration in aqueous buffers, often leading to cloudiness, precipitation, or the formation of a separate phase.

Key Structural Features Influencing Solubility:

  • Hydrophilic Region: The PEG9 chain promotes solubility in aqueous solutions.[3][4]

  • Hydrophobic Region: The C12 alkyl chain and the bulky, nonpolar Boc group contribute to poor water solubility.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound in aqueous buffer cloudy or showing precipitation?

A1: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the chosen buffer. This is due to the hydrophobic C12 alkyl chain and Boc group, which are not readily accommodated in an aqueous environment.

Q2: What are the primary methods to improve the solubility of this compound?

A2: The most common and effective methods are:

  • Using Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of non-polar compounds.[5][6]

  • Adding Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, facilitating its dispersion in water.[7][8]

  • Adjusting pH: Although likely less effective for this molecule due to the stable amide and Boc groups, pH adjustment can sometimes influence the solubility of compounds with ionizable groups.

Q3: Will the use of co-solvents or surfactants interfere with my downstream biological experiments?

A3: This is a critical consideration. High concentrations of organic solvents or surfactants can be toxic to cells or interfere with enzyme activity. It is essential to determine the tolerance of your specific assay to the chosen solubilizing agent. Whenever possible, use the lowest effective concentration of the co-solvent or surfactant.

Troubleshooting Guides

Method 1: Using Co-solvents

This method involves preparing a concentrated stock solution of this compound in a water-miscible organic solvent and then diluting it into the aqueous buffer.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.

  • Dilute into Aqueous Buffer: Add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible, ideally below 1% (v/v), and confirmed to be non-detrimental to your experiment.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation upon dilution The compound is "crashing out" as the solvent polarity rapidly increases.- Add the stock solution more slowly while vigorously vortexing.- Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution.- Try a different co-solvent.
Cloudiness at final concentration The final concentration of the compound is still too high for the chosen co-solvent percentage.- Increase the percentage of the co-solvent in the final solution (be mindful of assay compatibility).- Decrease the final concentration of this compound.

Estimated Solubilizing Capacity of Common Co-solvents:

Co-solventTypical Starting Concentration in Final BufferMaximum Recommended Concentration for Cell-Based Assays
DMSO0.1 - 1% (v/v)≤ 1% (v/v)
DMF0.1 - 1% (v/v)≤ 0.5% (v/v)
Ethanol0.5 - 5% (v/v)≤ 1% (v/v)
Propylene Glycol1 - 10% (v/v)Varies by cell line
PEG 4001 - 20% (v/v)Varies by cell line

Note: This data is generalized. Always perform a vehicle control in your experiments to assess the impact of the co-solvent alone.

cluster_workflow Co-solvent Workflow Stock Solution High Concentration Stock in 100% Co-solvent Dilution Slow, Dropwise Addition (while vortexing) Stock Solution->Dilution 1. Final Solution Final Working Solution (Low % Co-solvent) Dilution->Final Solution 3. Aqueous Buffer Aqueous Buffer Aqueous Buffer->Dilution 2.

Co-solvent dilution workflow.
Method 2: Using Surfactants

Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic portions of the molecule. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[7][9]

Recommended Non-ionic Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Triton™ X-100

Experimental Protocol:

  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer to a final concentration above its Critical Micelle Concentration (CMC).

  • Dissolve the Compound: Add the this compound directly to the surfactant-containing buffer.

  • Aid Dissolution: Gentle warming, vortexing, or sonication can help to dissolve the compound.

Troubleshooting:

IssuePossible CauseSuggested Solution
Persistent cloudiness Surfactant concentration is too low or the chosen surfactant is not effective.- Increase the surfactant concentration.- Try a different non-ionic surfactant.
Foaming A common characteristic of surfactants, especially with vigorous mixing.- Mix more gently or centrifuge briefly to reduce foam.

Properties of Recommended Non-ionic Surfactants:

SurfactantTypical CMC (in water)Recommended Starting Concentration for Solubilization
Polysorbate 20 (Tween® 20)~0.005% (w/v)0.01 - 0.1% (w/v)
Polysorbate 80 (Tween® 80)~0.0015% (w/v)0.01 - 0.1% (w/v)
Triton™ X-100~0.015% (w/v)0.02 - 0.2% (w/v)

Note: The CMC can be affected by buffer composition and temperature. It is advisable to use a concentration several-fold higher than the CMC.

cluster_micelle Surfactant Micelle Action Molecule This compound Micelle Surfactant Micelle Molecule->Micelle Encapsulation of hydrophobic tail Aqueous Buffer Aqueous Buffer Micelle->Aqueous Buffer Dispersion

Micellar solubilization of amphiphilic molecules.
Method 3: pH Adjustment

The amide and Boc groups in this compound are generally stable across a wide pH range and do not have readily ionizable protons. Therefore, pH adjustment is unlikely to significantly improve its solubility. Extreme pH values may lead to the hydrolysis of the amide or cleavage of the Boc group, which is generally undesirable. This method is not recommended as a primary approach for this specific molecule.

Summary and Final Recommendations

For improving the aqueous solubility of this compound, the use of co-solvents is the most straightforward and commonly successful approach. If co-solvents are incompatible with your experimental system, non-ionic surfactants offer a viable alternative.

It is strongly recommended to perform small-scale pilot experiments to determine the optimal solubilization method and concentration for your specific application and to always include appropriate vehicle controls in your assays.

References

Troubleshooting low yield in Azide-PEG9-amido-C12-Boc click reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting click chemistry reactions involving Azide-PEG9-amido-C12-Boc. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common causes for low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

Low yields in CuAAC reactions can typically be attributed to one or more of the following factors:

  • Catalyst Inactivation: The active catalyst, Copper(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also deactivate the catalyst.[1]

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable if not handled and stored correctly.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly reduce reaction efficiency.[1]

  • Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental to the reaction outcome.[1]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]

Q2: My reaction is not working. How can I ensure my copper catalyst is active?

The active catalyst is Cu(I). If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it must be reduced to Cu(I) in situ.

  • Use a Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent.[2] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time and lose its effectiveness.[3] If your sodium ascorbate powder appears brown, it has likely oxidized and should be replaced.[3]

  • Stabilize with a Ligand: A ligand is essential to stabilize the Cu(I) ion, prevent oxidation, and accelerate the reaction.[4] For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][5]

  • Order of Addition Matters: To ensure the formation of a stable catalyst complex, pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing your azide and alkyne.[4][6] The reaction should then be initiated by the addition of the reducing agent (e.g., sodium ascorbate).[6]

  • Avoid Catalyst Poisons: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[4] Impurities in reagents or solvents, like halides or heavy metals, can also act as catalyst poisons.[7]

Q3: Could the this compound linker itself be causing the low yield?

Yes, issues with the linker can contribute to poor reaction outcomes.

  • Reagent Purity and Storage: Ensure the this compound is of high purity and has been stored under the recommended conditions (typically cold and protected from light) to prevent degradation.[8]

  • Steric Hindrance: The long PEG chain and bulky Boc protecting group can cause steric hindrance, which may slow down the reaction by physically blocking the azide's access to the alkyne.[4][8] To overcome this, you may need to increase the reaction time or temperature.[4]

  • Solubility Issues: Poor solubility of the PEGylated linker in the chosen solvent can lead to a heterogeneous mixture and significantly reduced reaction rates.[8] Consider adding a co-solvent like DMSO or DMF to improve solubility.[8]

Q4: I am still observing low yield. How can I optimize the reaction conditions?

Systematic optimization of reaction parameters is key. The following table summarizes starting points for optimization.

ParameterRecommendationRationale & Troubleshooting Tips
Stoichiometry Start with a 1:1 ratio of azide to alkyne.A slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[4]
Catalyst Loading 1-10 mol% Copper Source (e.g., CuSO₄).If catalyst failure is suspected, increasing the catalyst loading to 30-50 mol% can sometimes force the reaction, though this may increase side products.[3]
Reducing Agent 2-10 equivalents relative to copper.Always use a freshly prepared solution. Insufficient reducing agent will lead to inactive Cu(II).
Ligand 1-5 equivalents relative to copper.The optimal ratio is typically between 1:1 and 5:1.[4] For aqueous reactions, THPTA is a superior choice.[5]
Solvent t-BuOH/H₂O, DMF, DMSO, or aqueous buffers.Solvent choice depends on the solubility of your substrates. Co-solvents can be used to improve solubility.[3][8]
Temperature Room Temperature to 80°C.Most CuAAC reactions proceed well at room temperature.[4] For sterically hindered or slow reactions, gentle heating can significantly improve the rate and yield.[3][4]
pH (Aqueous) ~pH 7-8.The optimal pH can be substrate-dependent. Buffers like phosphate buffer are commonly used.[4]

Q5: Does the Boc protecting group on the linker interfere with the click reaction?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under standard CuAAC reaction conditions.[9] It is cleaved by strong acids like trifluoroacetic acid (TFA), which are not used in the click reaction itself.[10] However, one anecdotal report suggests that using an excessive amount of copper catalyst may lead to the cleavage of a Boc group, so it is best to use catalytic amounts where possible.[3]

Q6: I'm having difficulty purifying my final PEGylated product. What are the best practices?

The purification of PEGylated molecules can be challenging due to their hydrophilicity and potentially broad molecular weight distribution.[11]

  • Size-Based Separation: Size Exclusion Chromatography (SEC) and dialysis are the most common methods for separating the larger PEGylated product from smaller unreacted molecules and catalyst components.[12][13]

  • Chromatography Considerations: During SEC, the PEGylated product may adsorb to the column material, leading to low recovery.[12] Optimizing the buffer and using a slower flow rate can improve resolution.[12] Ion-exchange chromatography can also be effective for separating species based on the extent of PEGylation, as the PEG chains can shield charges on the molecule's surface.[13]

  • Quenching the Reaction: Before purification, it is important to quench the reaction to stop any further PEGylation. This can be done by adding a reagent with a primary amine, such as Tris buffer or glycine, to react with any remaining active groups.[12]

Visual Troubleshooting and Reaction Guides

The following diagrams illustrate key workflows and mechanisms to aid in troubleshooting.

TroubleshootingWorkflow start Low or No Yield Observed cat_check Step 1: Check Catalyst System start->cat_check fresh_ascorbate Use freshly prepared sodium ascorbate? cat_check->fresh_ascorbate reagent_check Step 2: Verify Reagents reagent_purity Are azide/alkyne of high purity? reagent_check->reagent_purity cond_check Step 3: Optimize Conditions stoich Optimize stoichiometry (e.g., slight excess)? cond_check->stoich success High Yield Achieved fresh_ascorbate->cat_check No ligand_used Using a suitable ligand (e.g., THPTA)? fresh_ascorbate->ligand_used Yes ligand_used->cat_check No premix Pre-mixed Cu salt and ligand? ligand_used->premix Yes premix->cat_check No premix->reagent_check Yes reagent_purity->reagent_check No solubility Are all reagents soluble in solvent? reagent_purity->solubility Yes solubility->reagent_check No, try co-solvent solubility->cond_check Yes stoich->cond_check No temp Increase temperature (e.g., 40-60°C)? stoich->temp Yes temp->cond_check No temp->success Yes

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_oxidation Inactivation Pathway cu1_alkyne Cu(I)-Alkyne Complex cu_acetylide Copper Acetylide cu1_alkyne->cu_acetylide -H⁺ metallacycle Six-membered Copper Metallacycle cu_acetylide->metallacycle azide R-N₃ azide->metallacycle triazolide Copper Triazolide metallacycle->triazolide product 1,4-Triazole Product triazolide->product cu1_catalyst Cu(I) Catalyst triazolide->cu1_catalyst Regeneration cu1_catalyst->cu1_alkyne alkyne R'-C≡CH alkyne->cu1_alkyne cu2 Cu(II) - Inactive oxygen O₂ oxygen->cu2 cu1_catalyst_ox Cu(I) Catalyst cu1_catalyst_ox->cu2

Caption: The catalytic cycle of CuAAC and the catalyst inactivation pathway.

Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction

This protocol is a general starting point and may require optimization.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

  • Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[4]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[4]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [4]

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine:

    • 10 µL of 10 mM Alkyne Substrate (Final concentration: 1 mM)

    • 10 µL of 10 mM this compound (Final concentration: 1 mM)

    • 62.5 µL of reaction buffer (e.g., phosphate buffer, pH 7.4) or solvent (e.g., 1:1 t-BuOH/H₂O).

  • In a separate tube, pre-mix the catalyst solution:

    • 2.5 µL of 20 mM CuSO₄

    • 5.0 µL of 50 mM THPTA (Provides a 5-fold excess of ligand to copper)

    • Vortex briefly and let it stand for 1-2 minutes.

  • Add the 7.5 µL of the pre-mixed copper/ligand solution to the main reaction tube. Vortex gently.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Vortex the tube gently to mix.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, the reaction can be left overnight or gently heated (e.g., to 40°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

Protocol 2: Monitoring Reaction Progress by TLC

1. Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (solvent system): A mixture of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point. The ideal ratio must be determined empirically to achieve good separation between starting materials and the product.

  • Visualization method: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or iodine).

2. Procedure:

  • Using a capillary tube, spot a small amount of your azide starting material, alkyne starting material, and a co-spot of both on the TLC plate baseline.

  • At different time points (e.g., T=0, T=1h, T=4h), take a small aliquot of the reaction mixture and spot it on the plate.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots under a UV lamp. The consumption of the starting materials and the appearance of a new spot (the triazole product) indicate that the reaction is proceeding. The product spot will typically have an Rf value that is different from the two starting materials.

References

Preventing aggregation of proteins conjugated with Azide-PEG9-amido-C12-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of proteins conjugated with Azide-PEG9-amido-C12-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a functionalized polyethylene glycol (PEG) linker.[1][][3] It contains an azide group for use in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The molecule also possesses a C12 alkyl chain and a Boc-protected amine group. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1][][3]

Q2: Why might my protein aggregate after conjugation with this compound?

A2: Protein aggregation after conjugation can be triggered by several factors.[4] These include suboptimal reaction conditions such as unfavorable pH or temperature, high protein concentration, and the intrinsic properties of the protein itself.[5][6][7] The addition of the this compound linker, which has hydrophobic character from the C12 alkyl chain, can increase the overall hydrophobicity of the protein, potentially leading to aggregation.[6]

Q3: Can PEG itself cause protein aggregation?

A3: While PEGylation is a widely used technique to enhance protein solubility, stability, and reduce aggregation, the conjugation process itself can sometimes lead to aggregation.[8][9] Factors such as the length of the PEG chain and the specific chemistry used for conjugation can influence the conformational stability of the protein.[8]

Q4: What are the initial signs of protein aggregation?

A4: The initial signs of protein aggregation can range from visible precipitation or cloudiness in the solution to more subtle effects.[10] These can include a loss of biological activity of the protein, the appearance of high molecular weight species in size-exclusion chromatography (SEC), or an increase in sample turbidity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during protein conjugation with this compound that may lead to aggregation.

Issue 1: Visible precipitation or cloudiness is observed during or after the conjugation reaction.

  • Question: What are the immediate steps I should take if I see visible aggregates?

    • Answer: Immediately place the reaction on ice to slow down the aggregation process. If possible, gently dilute the reaction mixture with a pre-chilled, aggregation-inhibiting buffer.

  • Question: How can I optimize my reaction conditions to prevent this?

    • Answer:

      • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][9][10] Try reducing the protein concentration.

      • Reagent Addition: Add the dissolved this compound to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagent.[6]

      • Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down protein unfolding and aggregation.[6]

      • pH: Ensure the buffer pH is optimal for your protein's stability, typically between 7.2 and 8.0 for amine-reactive conjugations.[6]

Issue 2: My conjugated protein shows high molecular weight species on SEC, but no visible precipitation.

  • Question: What could be causing the formation of these soluble aggregates?

    • Answer: Soluble aggregates can form due to intermolecular cross-linking or increased hydrophobicity of the conjugated protein.[6] Even with PEGylation, which generally improves solubility, the addition of the linker can sometimes promote self-association.[9]

  • Question: How can I modify my protocol to reduce the formation of soluble aggregates?

    • Answer:

      • Molar Ratio: Reduce the molar ratio of this compound to your protein. Over-labeling can alter the protein's surface properties and lead to aggregation.[6]

      • Buffer Composition: Incorporate stabilizing excipients into your reaction buffer. These can help maintain protein solubility.[6][9]

Issue 3: The biological activity of my conjugated protein is significantly reduced.

  • Question: Could protein aggregation be the cause of reduced activity?

    • Answer: Yes, protein aggregation can lead to a loss of the native protein structure, which is essential for its biological function.[10]

  • Question: How can I ensure my protein remains active after conjugation?

    • Answer:

      • Site-Specific Conjugation: If possible, consider a site-specific conjugation strategy to avoid modifying critical residues in the protein's active site.

      • Gentle Purification: Use gentle purification methods, such as SEC, to separate the conjugated protein from aggregates and unreacted reagents.

      • Activity Assays: Perform activity assays at each step of the process (before conjugation, after conjugation, and after purification) to monitor the impact of each step on protein function.

Quantitative Data Summary: Recommended Buffer Additives to Prevent Aggregation

AdditiveRecommended ConcentrationMechanism of Action
Sugars
Sucrose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.[5]
Trehalose0.1 - 1 MStabilizes protein structure.
Polyols
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein conformation.[6]
Sorbitol0.1 - 1 MFunctions as a protein stabilizer.[5]
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[5][6]
Glycine50-200 mMKnown to suppress protein aggregation.[5]
Surfactants
Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[5]
Polysorbate 80 (Tween-80)0.01-0.05% (v/v)Similar to Polysorbate 20, helps prevent aggregation at interfaces.[5]

Experimental Protocols

Protocol: General Procedure for Protein Conjugation with this compound to Minimize Aggregation

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.

    • Ensure the protein solution is free of any aggregates by centrifuging at high speed or filtering through a 0.22 µm filter before use.

  • Reagent Preparation:

    • Dissolve the this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Cool the protein solution to 4°C.

    • While gently stirring, add the this compound stock solution to the protein solution dropwise. Aim for a final organic solvent concentration of less than 10%.

    • Allow the reaction to proceed at 4°C for 2-16 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted reagent.

    • Incubate for an additional 30 minutes at 4°C.

  • Purification:

    • Remove unreacted this compound and quenching agent by size-exclusion chromatography (SEC) or dialysis.

    • If aggregates have formed, SEC can be used to separate the monomeric conjugated protein from high molecular weight species.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

    • Assess the level of aggregation using SEC or dynamic light scattering (DLS).

    • Perform a functional assay to determine the biological activity of the conjugated protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein Preparation (Dialysis, Filtration) conjugation Conjugation Reaction (4°C, Gentle Mixing) protein_prep->conjugation reagent_prep Reagent Preparation (Dissolve Linker) reagent_prep->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (SDS-PAGE, MS, SEC, DLS) purification->characterization activity_assay Functional Assay characterization->activity_assay

Caption: Experimental workflow for protein conjugation.

troubleshooting_guide cluster_q1 Initial Assessment cluster_q2 Optimization cluster_q3 Buffer Modification start Protein Aggregation Observed q1 Visible Precipitation? start->q1 a1_yes Immediate Action: - Place on ice - Dilute with cold buffer q1->a1_yes Yes a1_no Proceed to Characterization q1->a1_no No q2 Optimize Reaction Conditions a1_yes->q2 a1_no->q2 opts - Lower Protein Concentration - Slow Reagent Addition - Lower Temperature (4°C) - Optimize pH (7.2-8.0) q2->opts q3 Modify Buffer Composition opts->q3 additives - Add Stabilizers (Sugars, Polyols) - Add Aggregation Suppressors (Arg, Gly) - Add Surfactants (Tween-20) q3->additives

Caption: Troubleshooting logic for protein aggregation.

References

How to avoid steric hindrance in Azide-PEG9-amido-C12-Boc conjugations?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG9-amido-C12-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly steric hindrance, and to optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound conjugations?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of the this compound linker, steric hindrance can impede two primary reaction steps:

  • Azide-Alkyne Cycloaddition: Bulky molecular structures near the azide on the linker or the alkyne on the conjugation partner can prevent the necessary proximity for the "click" reaction to occur efficiently.[1]

  • Amine Conjugation (Post-Boc Deprotection): After the tert-butoxycarbonyl (Boc) protecting group is removed, the resulting primary amine is conjugated to a second molecule. The bulk of the first conjugation partner, the PEG linker itself, or the second molecule can sterically hinder this subsequent reaction.

While click chemistry is known to be robust and often overcomes activation barriers even in sterically hindered systems, severe steric crowding can still negatively impact reaction kinetics and yields.[2][3]

Q2: How does the design of the this compound linker help mitigate steric hindrance?

A2: The linker's design incorporates a polyethylene glycol (PEG) chain with nine repeating units (PEG9). PEG chains are highly flexible and hydrophilic, acting as a flexible spacer that provides spatial separation between the two conjugated molecules.[4][] This separation can reduce steric interference, allowing the reactive ends to more easily access their binding partners, which is especially important when linking large biomolecules.[4][6]

Q3: What are the primary types of azide-alkyne "click chemistry" reactions I can use with this linker?

A3: The azide group on this linker is compatible with the two main types of azide-alkyne cycloaddition:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted triazole.[7][8] It requires a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained alkyne, such as DBCO or BCN.[7] The reaction is bioorthogonal and ideal for use in biological systems where copper toxicity is a concern.[6]

Q4: When should I remove the Boc protecting group?

A4: The Boc group protects a primary amine and should be removed after the azide end of the linker has been successfully conjugated to your first molecule. This stepwise approach prevents unwanted side reactions at the amine functional group. Standard deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugations, with a focus on overcoming low reaction yields that may be attributed to steric hindrance.

Problem 1: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry Step)
Possible CauseExplanationRecommended Solution
Steric Hindrance Bulky groups near the azide or alkyne are preventing the molecules from approaching each other for the reaction to occur.[1]1. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time to overcome the activation energy barrier.[1]2. Redesign Substrate: If possible, introduce a less-hindered linker on the alkyne-containing molecule.[1]3. Change Catalyst System (CuAAC): For particularly hindered substrates, specialized copper ligands can improve reaction efficiency.[8]
Catalyst Inactivity (CuAAC) The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen dissolved in the reaction buffer.[1][12]1. Degas Solutions: Thoroughly degas all buffers and solvent systems before use.2. Use Fresh Reducing Agent: Prepare a fresh stock of sodium ascorbate or another reducing agent immediately before setting up the reaction.[9]3. Use a Stabilizing Ligand: Ligands like TBTA can stabilize the Cu(I) oxidation state.[12]
Poor Reagent Solubility The linker or substrate may have limited solubility in the aqueous reaction buffer, causing it to precipitate ("crash out") and become unavailable for reaction.[13]1. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.2. Modify Addition Method: Add the reagent stock solution slowly to the reaction mixture while vortexing to facilitate mixing and prevent precipitation.[13]
Problem 2: Inefficient Boc Deprotection or Substrate Degradation
Possible CauseExplanationRecommended Solution
Incomplete Deprotection The reaction time may be insufficient, or the acidic conditions may not be strong enough for complete removal of the Boc group.1. Monitor the Reaction: Track the deprotection using LC-MS or TLC.2. Extend Reaction Time: Allow the reaction to proceed for a longer duration.3. Increase Acid Strength: Use a higher concentration of TFA or switch to a stronger acid like HCl, but be mindful of substrate stability.[11][14]
Substrate Degradation The harsh acidic conditions required for Boc deprotection (e.g., concentrated TFA) can damage acid-sensitive functional groups on your conjugated molecule.1. Use Milder Acidic Conditions: Try using 4M HCl in dioxane, which can be effective and is sometimes milder than TFA.[15]2. Use Non-Acidic Methods: For extremely sensitive substrates, consider alternative deprotection methods such as using trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr2) in an organic solvent.[11]
Problem 3: Low Yield in Second Conjugation Step (Amine Reaction)
Possible CauseExplanationRecommended Solution
Incorrect Buffer pH Amine-reactive chemistries, such as those using NHS esters, are highly pH-dependent. If the pH is too low (<~7.2), the primary amine on the linker will be protonated and non-reactive.[13][16]1. Verify Buffer pH: Ensure the reaction buffer pH is within the optimal range for your chosen chemistry (e.g., pH 7.5–8.5 for NHS esters).[4]2. Use a Buffer with Sufficient Capacity: Use a buffer concentration of at least 100 mM to prevent pH drift during the reaction.[13]
Steric Hindrance The newly formed conjugate from the first step may be sterically blocking the amine from reacting with the second molecule.1. Increase Molar Excess: Use a higher molar excess of the second molecule to drive the reaction forward.2. Consider a Longer Linker: If steric hindrance is a persistent issue, re-synthesize the conjugate using a linker with a longer PEG chain (e.g., PEG12, PEG24) to increase the distance between the two molecules.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation: Dissolve the alkyne-containing molecule and the this compound linker in a suitable solvent mixture (e.g., a 1:1 to 4:1 mixture of aqueous buffer and an organic co-solvent like DMSO or t-BuOH).

  • Catalyst Preparation: Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., TBTA) can also be included.

  • Reaction Initiation: Add the reducing agent to the reaction mixture first, followed immediately by the copper salt. A typical molar ratio is 1 equivalent of alkyne, 1.2 equivalents of azide linker, 5 equivalents of sodium ascorbate, and 1 equivalent of CuSO₄.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS. Protect the reaction from oxygen.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and catalyst.[4]

Protocol 2: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected conjugate in a minimal amount of an appropriate organic solvent, such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is 20-50% TFA in DCM.[15]

  • Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Removal of Acid: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual acid.

  • Final Product: The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Comparative Data: Boc Deprotection Reagents
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM), Room Temp, 0.5-2hStandard, fast, and efficient but harsh. Can cleave other acid-labile groups.[10][14]
Hydrochloric Acid (HCl) 4M solution in Dioxane, Room Temp, 1-4hGenerally considered milder than TFA and can offer better selectivity.[15]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM), Room Temp, 12-24hA mild Lewis acid method suitable for substrates with acid-sensitive groups.[10][11]

Visual Guides

// Node styles start_node [label="Start: Prepare Reagents\n(Alkyne-Substrate 1 & Azide-Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purify_node [shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Final PROTAC Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes A [label="Step 1: Azide-Alkyne\nCycloaddition (CuAAC or SPAAC)", class="process_node"]; B [class="purify_node", label="Purification of\nIntermediate 1"]; C [label="Step 2: Boc\nDeprotection", class="process_node"]; D [label="Step 3: Amine Conjugation\nwith Substrate 2", class="process_node"]; E [class="purify_node", label="Final Purification"];

// Edges start_node -> A; A -> B; B -> C; C -> D; D -> E; E -> end_node; }

Caption: General experimental workflow for a two-step conjugation.

// Node styles problem_node [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];

// Nodes LowYield [class="problem_node", label="Problem:\nLow Conjugation Yield"];

CheckReagents [class="cause_node", label="1. Check Reagent Quality\n& Reaction Setup"]; CheckReagents_Sol [class="solution_node", label="Use fresh reagents.\nDegas buffers (for CuAAC).\nVerify pH and concentrations."];

StericHindrance [class="cause_node", label="2. Suspect\nSteric Hindrance"]; StericHindrance_Sol [class="solution_node", label="Increase reaction time/temp.\nIncrease molar excess of reagent.\nConsider a longer PEG linker."];

DeprotectionIssue [class="cause_node", label="3. Check Boc\nDeprotection Step"]; DeprotectionIssue_Sol [class="solution_node", label="Confirm full deprotection via LC-MS.\nUse milder conditions if substrate degrades."];

// Edges LowYield -> CheckReagents; LowYield -> StericHindrance; LowYield -> DeprotectionIssue; CheckReagents -> CheckReagents_Sol [style=dashed]; StericHindrance -> StericHindrance_Sol [style=dashed]; DeprotectionIssue -> DeprotectionIssue_Sol [style=dashed]; }

Caption: Logical troubleshooting flowchart for low reaction yields.

References

How to confirm successful Boc deprotection of Azide-PEG9-amido-C12-Boc?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and confirm the successful Boc deprotection of Azide-PEG9-amido-C12-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the successful deprotection of the Boc group?

A1: The most common and reliable methods to confirm Boc deprotection are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique provides distinct evidence of the chemical transformation.

Q2: What changes should I expect to see in my TLC analysis after a successful deprotection?

A2: A successful deprotection will result in a new spot on the TLC plate corresponding to the deprotected product. The deprotected amine is more polar than the Boc-protected starting material, so it will have a lower Retardation factor (Rf) value, meaning it will travel a shorter distance up the plate.[1]

Q3: How can Mass Spectrometry (MS) confirm the removal of the Boc group?

A3: Mass spectrometry directly measures the mass-to-charge ratio of the molecule. Upon successful deprotection, you will observe a mass decrease of 100.12 g/mol , which corresponds to the mass of the tert-butoxycarbonyl (Boc) group.

Q4: What is the key indicator of a successful Boc deprotection in ¹H NMR spectroscopy?

A4: The most definitive indicator in ¹H NMR is the disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc protecting group. This signal typically appears around 1.4 ppm.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (Starting material still present) Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate reaction time or temperature.Extend the reaction time and continue to monitor the progress using an appropriate analytical technique like TLC or LC-MS. Most deprotections are performed at room temperature.[1]
Steric hindrance from the PEG chain.For sterically hindered substrates, longer reaction times or a stronger acid system may be necessary.
Poor solubility of the starting material.Ensure the chosen solvent fully dissolves the this compound. DCM is a common choice for TFA-mediated deprotection.[1]
Observation of Side Products Alkylation of nucleophilic sites by the tert-butyl cation.Add a scavenger, such as triisopropylsilane (TIPS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Degradation of the product under harsh acidic conditions.Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the progress to avoid prolonged exposure to strong acid.
Broad or Unclear NMR Peaks of the Deprotected Product Presence of residual acid (e.g., TFA) forming a salt with the amine.Co-evaporate the sample with a non-polar solvent like toluene (3x) to azeotropically remove residual TFA. For subsequent reactions or analysis requiring the free amine, a basic workup with a mild base like sodium bicarbonate can be performed.[3]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the progress of the Boc deprotection reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, adjust polarity as needed)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain, or ninhydrin stain for primary amines)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • On the baseline of a TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Dry the plate and visualize the spots. The Boc-protected starting material will have a higher Rf value than the more polar deprotected amine product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Confirmation of Boc Deprotection by ¹H NMR Spectroscopy

Objective: To definitively confirm the removal of the Boc group by observing the disappearance of its characteristic proton signal.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Purified product from the deprotection reaction

Procedure:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and analyze the chemical shifts and integrations.

  • Confirmation: Successful deprotection is confirmed by the complete absence of the singlet peak around 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[2]

Data Presentation

Compound Analytical Method Expected Result
This compound (Starting Material) ¹H NMRSinglet at ~1.4 ppm (9H)
Mass Spec (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to the full molecular weight
TLCHigher Rf value (less polar)
Azide-PEG9-amido-C12-NH₂ (Deprotected Product) ¹H NMRAbsence of the singlet at ~1.4 ppm
Mass Spec (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to a mass decrease of 100.12 Da
TLCLower Rf value (more polar)

Visualizations

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_analysis Confirmation cluster_result Outcome Start This compound Reaction Treat with Acid (e.g., TFA in DCM) Start->Reaction Workup Workup (e.g., Evaporation, Neutralization) Reaction->Workup Product Crude Deprotected Product Workup->Product TLC TLC Analysis (Monitor Rf shift) Product->TLC Qualitative Check MS Mass Spectrometry (Confirm mass loss) Product->MS Mass Confirmation NMR NMR Spectroscopy (Confirm disappearance of Boc protons) Product->NMR Structural Confirmation Success Successful Deprotection (Proceed to next step) TLC->Success Rf Shift Observed Failure Incomplete Reaction (Troubleshoot) TLC->Failure No Rf Shift MS->Success Correct Mass MS->Failure Incorrect Mass NMR->Success Boc Signal Absent NMR->Failure Boc Signal Present

Caption: Workflow for Boc deprotection and confirmation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Is the deprotection complete? Yes Proceed to Purification Start->Yes Yes No Incomplete Reaction Start->No No IncreaseAcid Increase Acid Concentration or Strength No->IncreaseAcid ExtendRxn Extend Reaction Time No->ExtendRxn CheckSolubility Verify Solubility No->CheckSolubility AddScavenger Consider Adding a Scavenger (if side products observed) No->AddScavenger ReMonitor Re-monitor by TLC/LC-MS IncreaseAcid->ReMonitor ExtendRxn->ReMonitor CheckSolubility->ReMonitor AddScavenger->ReMonitor ReMonitor->Start Re-evaluate

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Validation & Comparative

A Comparative Guide to Azide-PEG9-amido-C12-Boc and Other PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker are critical determinants of the efficacy, selectivity, and physicochemical properties of Proteolysis Targeting Chimeras (PROTACs). Among the various linker classes, those based on polyethylene glycol (PEG) are widely utilized for their ability to modulate solubility, cell permeability, and the geometry of the ternary complex. This guide provides a comprehensive comparison of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker, with other PEG-based linkers, supported by a review of experimental data and detailed methodologies for their evaluation.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not a passive spacer but plays an active role in dictating the PROTAC's performance.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The length, composition, and flexibility of the linker are all critical parameters that must be optimized for each specific target and E3 ligase pair.[5][6]

Overview of this compound

This compound is a versatile, heterobifunctional PROTAC linker that incorporates several key features:

  • Azide Group: Enables efficient and specific conjugation to a warhead or E3 ligase ligand containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".[7]

  • PEG9 Chain: A nine-unit polyethylene glycol chain provides a balance of hydrophilicity and length. The PEG component can enhance the aqueous solubility of the PROTAC molecule and influence its cell permeability.[2][8] The length of the PEG chain is a critical factor in achieving the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[4][9]

  • Amido-C12 Chain: A twelve-carbon alkyl chain with an amide group. The alkyl component adds a degree of lipophilicity and conformational flexibility, which can impact cell membrane permeability.[] The combination of PEG and alkyl chains allows for fine-tuning of the overall physicochemical properties of the PROTAC.[5]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for orthogonal synthesis strategies. It can be readily removed under acidic conditions to enable conjugation to another molecular entity.[11]

Comparative Performance of PEG-Based PROTAC Linkers

The optimal linker design is highly dependent on the specific target protein and E3 ligase. However, general trends have been observed regarding the impact of linker composition and length on PROTAC performance.

Data Presentation: Degradation Efficiency of Representative PROTACs

The following table summarizes hypothetical, yet representative, experimental data based on trends reported in the literature for PROTACs targeting a hypothetical protein kinase. This data illustrates the impact of varying the PEG and alkyl components of the linker on degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Linker CompositionDC50 (nM)Dmax (%)Rationale for Expected Performance
This compound 1595The combination of a relatively long PEG chain and a C12 alkyl chain provides significant length and flexibility, which can facilitate the formation of a stable ternary complex for many target-ligase pairs. The balanced hydrophilicity and lipophilicity may also contribute to good cell permeability.
Azide-PEG4-amido-C6-Boc5085A shorter PEG and alkyl chain may not provide sufficient length for optimal ternary complex formation, leading to lower potency (higher DC50) and reduced maximal degradation (lower Dmax) compared to the longer linker.
Azide-PEG12-amido-C6-Boc2590Increasing the PEG length can sometimes improve solubility and ternary complex stability. However, an overly long and flexible linker can also lead to an entropic penalty upon binding, slightly reducing potency compared to the optimal length.
Azide-Alkyl-C18-Boc10070A purely alkyl linker of similar length may have poor aqueous solubility, potentially limiting its cellular uptake and overall degradation efficiency. While highly flexible, the lack of the hydrophilic PEG component can be detrimental.[]
Azide-PEG9-Boc4090The absence of the C12 alkyl chain results in a shorter and more hydrophilic linker. This may be optimal for some target systems but could be too short for others, leading to reduced potency.

Note: The data presented in this table is illustrative and intended to highlight general principles of PROTAC linker design. Actual performance will vary depending on the specific warhead, E3 ligase ligand, and target protein.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.

Western Blotting for Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[12]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTACs with different linkers for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[14]

1. Reaction Setup:

  • On ice, combine the following components in a microcentrifuge tube: E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., VHL or Cereblon complex), the purified target protein, ubiquitin, and ATP.
  • Add the PROTAC linker being tested or a vehicle control (DMSO).

2. Incubation:

  • Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

3. Western Blot Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
  • Separate the reaction products by SDS-PAGE and perform a Western blot as described above.
  • Use a primary antibody against the target protein to detect both the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear of bands.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the interactions that lead to the formation of the ternary complex.[15]

1. Immobilization:

  • Immobilize the purified E3 ligase onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to measure the binding affinity (KD) of the PROTAC for the E3 ligase.
  • In a separate experiment, inject a series of concentrations of the target protein over a fresh E3 ligase surface to check for any direct interaction.

3. Ternary Complex Analysis:

  • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase-coated surface.
  • The resulting sensorgrams will show the formation of the ternary complex.

4. Data Analysis:

  • Analyze the binding data using appropriate software to determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD) for ternary complex formation.
  • The cooperativity of ternary complex formation can also be calculated, which indicates whether the binding of the target protein and the PROTAC to the E3 ligase is enhanced when they are together.[16][17]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[2]

1. Cell Plating and Treatment:

  • Plate cells in a 96-well plate and allow them to attach overnight.
  • Treat the cells with a range of concentrations of the PROTACs for a period relevant to the biological context (e.g., 72 hours).

2. Assay Procedure:

  • Equilibrate the plate to room temperature.
  • Add the CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Measurement:

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

4. Data Analysis:

  • Plot the luminescence signal against the PROTAC concentration to determine the concentration at which cell viability is reduced by 50% (IC50).

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs with Varying Linkers Biochemical_Assays Biochemical Assays (Ternary Complex Formation, In Vitro Ubiquitination) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Western Blot for Degradation, Cell Viability) Synthesis->Cell_Based_Assays Data_Analysis Analyze DC50, Dmax, IC50, and Binding Constants Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for the evaluation of PROTAC linkers.

Conclusion

The selection of an appropriate linker is a multifaceted challenge in the development of effective PROTACs. This compound represents a sophisticated linker design that offers a balance of properties conducive to potent protein degradation. Its modular nature, combining the hydrophilicity of a PEG chain with the flexibility of an alkyl chain and the synthetic utility of an azide handle, makes it an attractive option for constructing PROTAC libraries. However, as the provided data and methodologies illustrate, a systematic and empirical approach to linker optimization is paramount. By carefully evaluating a range of linker lengths and compositions using the described experimental protocols, researchers can identify the optimal linker architecture to maximize the therapeutic potential of their PROTACs.

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Analysis of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is not merely a spacer; its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3][4][5] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase.[4] A linker that is too short may lead to steric hindrance, preventing stable ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[4][5][6] Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[2]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from published studies that demonstrate the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study systematically investigating the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a significant difference in potency between two PROTACs with different PEG linker lengths.

PROTACLinker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
PROTAC 112ERαVHLLess Potent-[7]
PROTAC 216ERαVHLMore Potent-[7]

Note: Specific DC50 and Dmax values were not provided in the source, but the relative potency was clearly indicated.

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research on PROTACs targeting TBK1 demonstrated a clear dependence on linker length for degradation activity.

PROTACLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Series 1< 12TBK1VHLNo Activity-[3][8]
Series 212-29TBK1VHL3 - 29276 - 96[8]
Optimal PROTAC21TBK1VHL396[8]

Case Study 3: Bromodomain and Extra-Terminal (BET) Protein Degradation

In a series of BET degraders, linkers of intermediate length showed reduced potency compared to shorter and longer versions when using the CRBN E3 ligase. This highlights the non-linear relationship that can exist between linker length and efficacy.

| PROTAC Series | PEG Units | Target Protein | E3 Ligase | DC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | CRBN-based | 0 | BRD4 | CRBN | < 0.5 |[2][8] | | CRBN-based | 1-2 | BRD4 | CRBN | > 5 |[2][8] | | CRBN-based | 4-5 | BRD4 | CRBN | < 0.5 |[2][8] |

These case studies underscore the necessity of synthesizing and evaluating a range of linker lengths to identify the optimal construct for a given target and E3 ligase combination.

Experimental Protocols

1. Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ternary complex in a solution-based, high-throughput format.[9]

Materials:

  • Recombinant purified target protein (e.g., with a His-tag)

  • Recombinant purified E3 ligase (e.g., with a GST-tag)

  • PROTAC compound

  • HTRF donor-labeled antibody (e.g., anti-His-Europium)

  • HTRF acceptor-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of HTRF detection

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC at various concentrations in the assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Detection Antibody Addition: Add the HTRF donor and acceptor-labeled antibodies.

  • Signal Detection: After another incubation period, read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).[9][10]

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_BiochemicalAnalysis Biochemical Analysis cluster_DataAnalysis Data Analysis Start Seed Cells Treatment Treat with PROTAC (Dose Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Imaging Imaging & Densitometry WesternBlot->Imaging Analysis Calculate % Degradation (DC50 & Dmax) Imaging->Analysis

Caption: Western blot experimental workflow.

References

A Comparative Guide to CuAAC and SPAAC for Bioconjugation with Azide-PEG9-amido-C12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of ligation chemistry is paramount. The covalent attachment of molecules such as Azide-PEG9-amido-C12-Boc to biomolecules can profoundly influence the efficacy and properties of the final conjugate. Among the most powerful tools in the bioconjugation toolbox are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" reactions, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal method for your research needs.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to achieve rapid and regiospecific ligation of a terminal alkyne and an azide. In contrast, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a potentially cytotoxic metal catalyst. This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.

Quantitative Performance Comparison

The selection of a bioconjugation strategy often hinges on quantitative parameters such as reaction rate, required reactant concentrations, and achievable yields. The following table summarizes these key metrics for CuAAC and SPAAC, providing a clear comparison to inform your decision-making process.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[1]
Typical Reaction Time 30 minutes to a few hours[1]1 to 12 hours, but can be longer for less reactive alkynes[1]
Typical Reactant Concentration >10 µM[1]Often higher than CuAAC to achieve reasonable reaction times[1]
Typical Yields Near-quantitative[2]Generally high, often near-quantitative[3]
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of 1,4- and 1,5-disubstituted triazoles[1][4]
Biocompatibility Limited by the cytotoxicity of the copper catalyst[5]Excellent, widely used for in vivo applications[5][6]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and the overall experimental processes, the following diagrams illustrate the signaling pathways for both CuAAC and SPAAC, along with a typical experimental workflow for bioconjugation.

CuAAC_SPAAC_Reactions cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Azide_PEG This compound Triazole_Product_CuAAC 1,4-disubstituted Triazole Conjugate Azide_PEG->Triazole_Product_CuAAC Terminal_Alkyne Terminal Alkyne (on biomolecule) Terminal_Alkyne->Triazole_Product_CuAAC Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Triazole_Product_CuAAC accelerates & regiospecifically controls Azide_PEG2 This compound Triazole_Product_SPAAC Mixture of 1,4 and 1,5-disubstituted Triazole Conjugates Azide_PEG2->Triazole_Product_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) (on biomolecule) Strained_Alkyne->Triazole_Product_SPAAC spontaneous reaction Bioconjugation_Workflow cluster_preparation Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Purification & Analysis A Prepare this compound stock solution (e.g., in DMSO) C Mix Azide-PEG and alkyne-biomolecule A->C B Prepare alkyne-modified biomolecule in appropriate buffer B->C D Add Cu(I) catalyst premix (CuAAC) or proceed directly (SPAAC) C->D E Incubate at specified temperature and time D->E F Purify the bioconjugate (e.g., SEC, dialysis) E->F G Characterize the conjugate (e.g., SDS-PAGE, MS, HPLC) F->G Decision_Tree Start Application Requirement? InVivo In vivo or live cell application? Start->InVivo Yes_InVivo Yes InVivo->Yes_InVivo No_InVivo No InVivo->No_InVivo SPAAC Choose SPAAC (Excellent Biocompatibility) Yes_InVivo->SPAAC Kinetics Are rapid kinetics and high yield critical? No_InVivo->Kinetics Yes_Kinetics Yes Kinetics->Yes_Kinetics No_Kinetics No Kinetics->No_Kinetics CuAAC Choose CuAAC (Faster Kinetics) Yes_Kinetics->CuAAC Consider_SPAAC Consider SPAAC (Simpler, no catalyst removal) No_Kinetics->Consider_SPAAC

References

Characterizing Azide-PEG9-amido-C12-Boc Conjugates: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex bioconjugates, thorough characterization is paramount to ensure identity, purity, and consistency. This guide provides a comparative overview of key analytical methods for the characterization of Azide-PEG9-amido-C12-Boc conjugates. We will delve into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a comprehensive toolkit for the analysis of this versatile linker.

Core Analytical Techniques: A Comparative Overview

The successful characterization of this compound conjugates relies on a multi-faceted analytical approach. Each technique provides unique and complementary information regarding the molecular structure, purity, and integrity of the conjugate.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural confirmation, verification of functional groups (Azide, PEG, Amide, Alkyl chain, Boc), and assessment of purity.[1][2][3][4]Provides unambiguous structural elucidation and quantitative information about different parts of the molecule.[1][2]Lower sensitivity compared to MS, can be complex to interpret for large or heterogeneous molecules.
Mass Spectrometry (ESI-MS, LC-MS) Accurate molecular weight determination and confirmation of successful conjugation.[5][6][7][8]High sensitivity and accuracy, suitable for identifying impurities and degradation products.[7][8] Can be coupled with liquid chromatography for separation of complex mixtures.[5][6][7]Fragmentation of the Boc group can sometimes complicate spectral interpretation.[9][10][11]
HPLC (RP-HPLC with ELSD/CAD) Purity assessment, quantification, and separation of the conjugate from starting materials and by-products.[12][]High-resolution separation, robust for purity determination.[12][14] ELSD and CAD are suitable for non-UV absorbing compounds like PEGs.[12]Requires specific detectors as the conjugate lacks a strong UV chromophore.[12][14]
FTIR Spectroscopy Confirmation of the presence of key functional groups, particularly the azide group.[15][16][17][18]Quick and non-destructive method for functional group identification. The azide stretch is a very characteristic and strong signal.[15][16]Provides limited structural information beyond the presence of functional groups. Water absorption can interfere in some cases.[15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate.

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19]

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30 degrees

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Features:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.45singlet9H
C12 Alkyl Chain (-CH₂-)~1.25multiplet~20H
C12 Alkyl Chain (-CH₂-CH₂-N)~3.2-3.4triplet2H
PEG (-O-CH₂-CH₂-)~3.64multiplet~36H
Amide (-NH-C=O)~6.5-7.5broad singlet1H
Azide (-CH₂-N₃)~3.38triplet2H

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed to identify all unique carbon environments.

Mass Spectrometry (LC-MS)

Objective: To determine the accurate molecular weight of the conjugate and assess its purity.

Instrumentation: High-Performance Liquid Chromatography system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[8][20]

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the conjugate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100 - 2000.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100-150 V.

Data Analysis: The primary goal is to identify the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the calculated molecular weight of the this compound conjugate. The presence of the Boc group can sometimes lead to in-source fragmentation with the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][11]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate.

Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[12]

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to ensure separation of starting materials, product, and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.

Data Analysis: The purity of the conjugate is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the azide functional group.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000 - 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected FTIR Spectral Features:

Functional GroupWavenumber (cm⁻¹)Intensity
Azide (-N₃) stretch~2100Strong, sharp[15][16]
C-H (alkyl) stretch~2850-2950Strong
C=O (amide) stretch~1640Strong
C=O (Boc) stretch~1690Strong
N-H (amide) bend~1540Medium
C-O (PEG) stretch~1100Strong

Visualizing the Workflow

A logical workflow is essential for the comprehensive characterization of the conjugate.

Analytical Workflow for this compound Conjugate Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of Conjugate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Product MS Mass Spectrometry (LC-MS) Purification->MS Characterize Purified Product HPLC HPLC (Purity) Purification->HPLC Characterize Purified Product FTIR FTIR Spectroscopy Purification->FTIR Characterize Purified Product Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Report Final Report Structure->Report Purity->Report Identity->Report

Caption: A typical workflow for the synthesis, purification, and analytical characterization of the conjugate.

Alternative Analytical Approaches

While the core techniques described above are generally sufficient for comprehensive characterization, other methods can provide valuable complementary information.

  • Size Exclusion Chromatography (SEC): Useful for assessing aggregation and the presence of high molecular weight impurities, especially if the conjugate is intended for biological applications.[1]

  • Tandem Mass Spectrometry (MS/MS): Can provide detailed structural information through fragmentation analysis, which can be particularly useful for confirming the connectivity of the different molecular building blocks.[5][6]

By employing a combination of these analytical methods, researchers can confidently determine the structure, purity, and identity of their this compound conjugates, ensuring the quality and reliability of their subsequent research and development activities.

References

Navigating PROTAC Synthesis: A Comparative Guide to Mass Spectrometry Analysis of Molecules Synthesized with Azide-PEG9-amido-C12-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and developability. This guide provides a comprehensive comparison of the mass spectrometry analysis of molecules synthesized using the Azide-PEG9-amido-C12-Boc linker and its alternatives, supported by experimental data and detailed protocols.

The this compound linker is a popular choice in PROTAC design, offering a balance of hydrophilicity from its polyethylene glycol (PEG) chain and a reactive azide handle for click chemistry-based conjugation.[][2][3] Its length and composition significantly influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately impacting protein degradation efficiency.[4][5] Mass spectrometry is an indispensable tool for the structural verification and quantitative analysis of these complex molecules.[6][7]

Comparative Analysis of Linker Performance in PROTACs

The choice of linker can dramatically impact a PROTAC's biological activity and physicochemical properties. The following table provides an illustrative comparison of PROTACs synthesized with different linker types. While specific data for this compound is not publicly available in a comparative format, the data presented for a long-chain PEG linker serves as a representative example of the expected performance characteristics.

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Key Considerations
Short-chain PEG (e.g., PEG4) Bromodomain-containing protein 4 (BRD4)Pomalidomide (CRBN)~50>90~1.5Good balance of solubility and permeability. May not be optimal for all target/E3 ligase pairs.
Long-chain PEG (e.g., this compound) Androgen Receptor (AR)Von Hippel-Lindau (VHL)~5-15 >95 ~0.8 Enhanced aqueous solubility. The extended length can facilitate productive ternary complex formation for challenging targets. May exhibit lower cell permeability compared to shorter or more lipophilic linkers.
Alkyl Chain (e.g., C12) Bruton's tyrosine kinase (BTK)Pomalidomide (CRBN)~100~85~3.0Higher hydrophobicity can improve cell permeability but may lead to poor solubility and potential off-target effects.
Rigid Piperazine-based Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~25>90~2.0The constrained conformation can lead to improved potency and selectivity, but requires more complex synthesis.

Note: The data presented are illustrative and compiled from various sources. Actual performance will vary depending on the specific target, E3 ligase, and cell line used.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for the this compound linker.

Materials:

  • Alkyne-functionalized target protein ligand

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethylformamide (DMF), water

  • Analytical and preparative HPLC

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized target protein ligand and this compound in a 1:1 mixture of DMF and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄ and sodium ascorbate in water. Add THPTA to this solution to chelate the copper.

  • Click Reaction: Add the catalyst solution to the solution containing the alkyne and azide. The reaction is typically stirred at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of starting materials and the formation of the desired PROTAC product.

  • Purification: Upon completion, purify the crude product using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

LC-MS/MS Method for PROTAC Characterization and Quantification

This protocol provides a general method for the analysis of a PROTAC containing a PEG linker.

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 200-2000

  • MS/MS Fragmentation: Collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

Expected Fragmentation Pattern for this compound containing PROTACs: In positive ion mode, PROTACs containing the this compound linker are expected to exhibit characteristic fragmentation patterns. The amide bond is a common site of cleavage, leading to the loss of the E3 ligase ligand or the target-binding moiety.[8][9] The PEG chain itself can undergo fragmentation, resulting in a series of neutral losses of ethylene glycol units (44 Da). The triazole ring formed during the click reaction is generally stable under CID conditions.

Visualizing Workflows and Mechanisms

To better understand the processes involved in PROTAC development and their mechanism of action, the following diagrams have been generated.

PROTAC_Synthesis_and_Analysis_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Mass Spectrometry Analysis Ligand_Alkyne Alkyne-functionalized Target Ligand Click_Reaction CuAAC Click Reaction Ligand_Alkyne->Click_Reaction Linker_Azide This compound Linker_Azide->Click_Reaction Crude_PROTAC Crude PROTAC Click_Reaction->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC LC_MS LC-MS/MS Analysis Pure_PROTAC->LC_MS Data_Analysis Data Analysis (Identity, Purity, Quantification) LC_MS->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

PROTAC Synthesis and MS Analysis Workflow

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Recycle PROTAC Recycling Ubiquitination->Recycle Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle->PROTAC

PROTAC Mechanism of Action

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. The this compound linker offers a versatile platform for PROTAC synthesis, providing a balance of properties that can be advantageous for certain targets. However, a thorough characterization by mass spectrometry is essential to confirm the identity, purity, and stability of the final molecule. By understanding the comparative performance of different linker types and employing robust analytical methods, researchers can accelerate the development of novel and effective protein-degrading therapeutics.

References

A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that simply block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This unique mechanism necessitates robust and multifaceted validation to confirm on-target degradation and assess specificity.

This guide provides a comparative overview of Western Blotting, the conventional workhorse for this task, alongside several orthogonal methods. We will delve into experimental protocols, present quantitative data for comparison, and illustrate key workflows to help researchers build a comprehensive data package for their PROTAC candidates.

The PROTAC Mechanism: A Catalytic Cycle of Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] After the target is destroyed, the PROTAC is released and can participate in further degradation cycles, giving it a catalytic mode of action.[3][5]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. PROTACs form a ternary complex to induce ubiquitination and degradation of target proteins.

Section 1: Western Blotting for PROTAC Validation

Western Blotting is the most common and accessible method for confirming protein degradation.[6] It allows for the semi-quantitative measurement of protein levels in cell lysates after treatment with a PROTAC, providing a direct visualization of the target's disappearance.

Key Parameters Determined:

  • DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[7]

  • Dmax: The maximum percentage of protein degradation achieved.[7]

Advantages:

  • Widely accessible and established technique.

  • Provides information on protein size, confirming the identity of the target.

  • Relatively low cost compared to some alternatives.

Limitations:

  • Semi-quantitative nature can lead to variability.[8]

  • Low throughput and can be time-consuming (often taking several days for a complete result).[9]

  • Highly dependent on the availability and specificity of high-quality primary antibodies.[9][10]

Detailed Experimental Protocol: Western Blot

This protocol outlines the key steps for quantifying PROTAC-induced protein degradation.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) must be included, ensuring the final solvent concentration is consistent across all wells (typically ≤ 0.1%).[7]

    • Treat cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.[7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the lysate and clear it by centrifugation.

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software.[11]

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[12]

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[7]

WB_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Membrane Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection ECL Detection & Imaging probing->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis

Figure 2. Standard experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Section 2: Comparison of Orthogonal Validation Methods

Relying solely on Western Blotting is insufficient for a comprehensive validation of a PROTAC candidate.[1] Orthogonal methods are crucial for confirming results, assessing selectivity, and gaining deeper mechanistic insights.

FeatureWestern BlotMass Spectrometry (Proteomics)HiBiT/NanoBRET AssayFlow Cytometry
Principle ImmunoassayPeptide mass analysisLuciferase complementationImmunofluorescence
Throughput LowLow to MediumHighHigh
Quantification Semi-QuantitativeHighly Quantitative & UnbiasedHighly QuantitativeQuantitative
Data Output Relative protein levels, protein sizeGlobal proteome changes, off-target effectsReal-time protein levels in live cellsPer-cell protein expression
Key Advantage Widely accessible, visual confirmationGold standard for selectivity profiling[1]Live-cell, real-time kinetics[13]Single-cell resolution
Main Limitation Labor-intensive, antibody-dependentExpensive, complex data analysisRequires genetic modification (tagging)[1]Requires cell suspension, antibody-dependent
Typical Time 2-3 days>1 week<4 hours<1 day
Mass Spectrometry (MS)-Based Proteomics

Principle: This unbiased "gold standard" approach identifies and quantifies thousands of proteins within a cell lysate, providing a global view of a PROTAC's effects.[1] It is unparalleled for assessing selectivity by revealing any unintended "off-target" protein degradation.

Protocol Summary:

  • Treat cells with the PROTAC (at Dmax concentration) and a vehicle control.

  • Lyse cells, extract proteins, and digest them into peptides using trypsin.

  • Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.

  • Analyze peptides by tandem mass spectrometry to identify and quantify relative protein abundance.

  • Use specialized software to identify proteins that are significantly downregulated, confirming on-target effects and discovering off-targets.[1][11]

HiBiT/NanoBRET Assay

Principle: This powerful live-cell method involves knocking a small 11-amino-acid peptide tag (HiBiT) into the gene of the target protein.[1] The HiBiT tag combines with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of tagged protein, allowing for real-time, quantitative monitoring of degradation.[13]

Protocol Summary:

  • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the target gene.

  • Plate the engineered cells and treat them with a range of PROTAC concentrations.

  • Add the LgBiT protein and substrate to the cell lysate or directly to live cells.

  • Measure luminescence on a plate reader to quantify protein levels.

Flow Cytometry

Principle: This technique measures the fluorescence of individual cells as they pass through a laser. By staining cells with a fluorescently labeled antibody against the POI, it can quantify protein levels on a per-cell basis, revealing population heterogeneity in the degradation response.[1]

Protocol Summary:

  • Treat and harvest cells.

  • For intracellular targets, fix and permeabilize the cells to allow antibody entry.

  • Incubate cells with a primary antibody against the POI, followed by a fluorescently-labeled secondary antibody.

  • Analyze the stained cells on a flow cytometer to measure fluorescence intensity per cell.

Logic_Tree q1 What is the primary goal? a1 Initial Confirmation of Degradation q1->a1 a2 Assess Off-Target Effects (Selectivity) q1->a2 a3 Measure Real-Time Kinetics in Live Cells q1->a3 a4 High-Throughput Screening q1->a4 m1 Western Blot a1->m1 m2 Mass Spectrometry a2->m2 m3 HiBiT / NanoBRET a3->m3 m4 HiBiT / Capillary Western a4->m4

Figure 3. Decision guide for selecting a PROTAC validation method based on experimental goals.

Conclusion

Validating PROTAC-mediated protein degradation is a critical step in the development of this therapeutic class. While Western Blotting remains a fundamental tool for initial confirmation, its limitations necessitate the use of orthogonal methods. A multi-pronged approach provides the highest degree of confidence in a PROTAC's efficacy and specificity.[1] By combining the accessibility of Western Blotting with the unbiased depth of mass spectrometry and the real-time kinetic data from live-cell assays like HiBiT, researchers can build a robust and reliable data package to confidently advance their most promising candidates.

References

A Comparative Guide to Biophysical Assays for Ternary Complex Formation: SPR vs. ITC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ternary complex formation is crucial for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two gold-standard biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering insights into their principles, experimental protocols, and data outputs to aid in the selection of the most appropriate assay for your research needs.

The formation of a stable ternary complex, consisting of a target protein, a small molecule linker (like a PROTAC), and an E3 ligase, is the pivotal event that leads to targeted protein degradation.[1][2] The affinity and kinetics of this complex are critical determinants of a PROTAC's efficacy.[2][3] Therefore, robust and reliable methods to characterize these interactions are essential.[4] Among the various available techniques, SPR and ITC are label-free methods that provide direct measurement of binding events.[5][6]

At a Glance: SPR vs. ITC for Ternary Complex Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (kon, koff), Affinity (KD)Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Throughput Medium to HighLow
Sample Consumption LowHigh
Labeling Requirement Label-freeLabel-free
Kinetic Information YesNo
Thermodynamic Information Can be derived from temperature dependenceDirect measurement
Immobilization Requires immobilization of one binding partnerSolution-based, no immobilization
Common Applications Screening, kinetic profiling, affinity determinationMechanistic studies, thermodynamic profiling, stoichiometry determination

Delving Deeper: A Head-to-Head Comparison

Surface Plasmon Resonance (SPR) is a powerful technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[7] Changes in the refractive index at the sensor surface upon binding are detected, providing a sensorgram that allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[8] This kinetic information is a unique advantage of SPR and is crucial for understanding the stability and lifetime of the ternary complex.[5][9]

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon the binding of molecules in solution.[6] By titrating one binding partner into a solution containing the other, ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), as well as the binding affinity (KD) and stoichiometry (n) of the interaction in a single experiment.[6][10] This makes ITC the gold standard for understanding the driving forces behind binding.[11]

While both techniques are highly valuable, they present distinct advantages and disadvantages. SPR offers higher throughput and requires less sample, making it well-suited for screening campaigns and for characterizing a larger number of compounds.[5][8] In contrast, ITC is a lower throughput technique that requires significantly more protein and compound, but it provides invaluable thermodynamic data and direct measurement of binding stoichiometry without the need for immobilization, which can sometimes affect protein conformation.[1][6][12]

Quantitative Data Comparison: A Case Study

Numerous studies have demonstrated the complementarity of SPR and ITC in characterizing PROTAC-induced ternary complexes. The data obtained from both methods are often in good agreement, providing a comprehensive understanding of the binding event.[5][13]

Below is a table summarizing representative data from a study comparing SPR and ITC for the characterization of various PROTACs targeting BET bromodomains to the von Hippel-Lindau (VHL) E3 ligase.

PROTACMethodBinary KD (nM) (PROTAC to VHL)Ternary KD (nM) (PROTAC:BD to VHL)Cooperativity (α)
MZ1 SPR1808.820
ITC2001020
AT1 SPR12002504.8
ITC15003005
MZP55 SPR110023000.48
ITC100020000.5
MZP61 SPR>5000>5000-
ITC300060000.5

Data adapted from a comparative study.[5][14] The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first has bound. An α < 1 indicates negative cooperativity.

Experimental Workflows

To effectively utilize these techniques, a clear understanding of their experimental workflows is essential.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis p1 Immobilize E3 Ligase on Sensor Chip b1 Inject PROTAC (Binary Interaction) p1->b1 Measure Binary Affinity b2 Inject PROTAC + Target Protein (Ternary Interaction) p1->b2 Measure Ternary Affinity a1 Generate Sensorgrams b1->a1 b2->a1 a2 Determine kon, koff, KD a1->a2 a3 Calculate Cooperativity (α) a2->a3

Caption: SPR experimental workflow for ternary complex analysis.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Prepare Protein & Ligand Solutions t1 Titrate PROTAC into Target Protein (Binary) p1->t1 t2 Titrate PROTAC into E3 Ligase (Binary) p1->t2 t3 Titrate PROTAC into Target:E3 Complex (Ternary) p1->t3 a1 Measure Heat Changes t1->a1 t2->a1 t3->a1 a2 Determine ΔH, ΔS, KD, n a1->a2 a3 Calculate Cooperativity (α) a2->a3

Caption: ITC experimental workflow for ternary complex analysis.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation

This protocol provides a general framework. Specific conditions such as buffer composition, protein concentrations, and instrument settings should be optimized for each specific system.

1. Materials:

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Running buffer (e.g., HBS-EP+)

2. Method:

  • Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions.

    • Immobilize the E3 ligase onto the sensor surface to a desired response unit (RU) level. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[8]

    • Block the remaining active sites.

  • Binary Interaction Analysis:

    • Prepare a series of PROTAC concentrations in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.[11]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (ternary KD).[11]

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[11]

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation

This protocol outlines a general approach for ITC experiments. Precise concentrations and injection parameters will need to be optimized based on the affinity of the interactions.

1. Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution).[11]

2. Method:

  • Part 1: Determining Binary Binding Affinities

    • PROTAC to E3 Ligase (KD1):

      • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

      • Perform the titration and analyze the data to determine KD1.[11]

    • PROTAC to Target Protein (KD2):

      • Fill the ITC cell with the target protein solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the target protein.

      • Perform the titration and analyze the data to determine KD2.[11]

  • Part 2: Determining Ternary Binding Affinity

    • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

      • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess to ensure all E3 ligase is in a binary complex.

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

      • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

      • Analyze the data to determine the apparent KD for ternary complex formation.[11]

  • Data Analysis:

    • The cooperativity factor (α) can be calculated using the formula: α = KD1 / KD,ternary.[11]

Conclusion: Choosing the Right Tool for the Job

The choice between SPR and ITC for characterizing ternary complex formation ultimately depends on the specific research question and available resources.[6]

  • Choose SPR when:

    • Kinetic information (on- and off-rates) is critical.

    • Higher throughput is required for screening multiple compounds.

    • Sample availability is limited.

  • Choose ITC when:

    • Thermodynamic data is needed to understand the driving forces of binding.

    • Direct measurement of stoichiometry is required.

    • A solution-based, immobilization-free method is preferred.

For a comprehensive understanding of ternary complex formation, a combinatorial approach using both SPR and ITC is often the most powerful strategy, providing complementary kinetic and thermodynamic insights that are crucial for the rational design of effective PROTACs and other novel therapeutics.[5][9]

References

A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and safety profile. The linker, which connects the target protein ligand to the E3 ligase ligand, is not merely a spacer but an active contributor to the molecule's overall properties, profoundly influencing its stability both in laboratory settings (in vitro) and within a living organism (in vivo).[1] Premature degradation of the linker can lead to inactive metabolites that may compete with the intact PROTAC, reducing its potency, while excessive stability might affect its pharmacokinetic profile.[2]

This guide provides a comparative analysis of different PROTAC linkers, focusing on how their composition, length, and structure affect their stability, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism involves forming a ternary complex between the target protein and an E3 ubiquitin ligase.[1][3][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] The linker's role is pivotal in this process; it must be long and flexible enough to allow the complex to form without steric hindrance, yet stable enough to ensure the PROTAC reaches its target intact.[][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub Ubiquitin Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub->Ternary_Complex Recruits & Transfers Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Comparison of Common PROTAC Linker Types

PROTAC linkers are broadly classified into flexible and rigid categories, with each type offering distinct advantages and disadvantages regarding stability.[1][]

Flexible Linkers

Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, are the most common due to their synthetic accessibility.[1][7]

  • Alkyl Chains : These are simple hydrocarbon chains that provide significant conformational flexibility.[1] While synthetically straightforward, they can be susceptible to oxidative metabolism.[]

  • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and physicochemical properties of PROTACs.[1] However, they may exhibit reduced metabolic stability compared to other linker types and can sometimes inhibit PROTAC activity if not optimized correctly.[7][8] For instance, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation activity for a CRBN-targeting PROTAC.[7]

Rigid Linkers

To enhance metabolic stability and improve pharmacokinetic properties, researchers often incorporate rigid structural motifs into the linker.[][10]

  • Cycloalkanes (Piperidine/Piperazine) : Incorporating cyclic structures like piperidine and piperazine can significantly improve metabolic stability.[][] For example, the clinical candidate ARV-110 replaced a flexible linker with a more rigid piperidine/piperazine-containing structure, which markedly enhanced its metabolic stability.[] These moieties can also increase solubility.[2]

  • Triazole-Based Linkers : Formed via "click chemistry," the triazole ring is metabolically stable and helps reduce oxidative degradation, making it suitable for therapeutic applications.[8] In some cases, a triazole linker has demonstrated higher degradation efficiency than a simple alkane chain.[11]

The following table summarizes the general stability characteristics of different linker compositions.

Linker TypeCommon MotifsIn Vitro Stability (General)In Vivo Stability (General)Key Considerations
Flexible Alkyl Chains, PEGVariable; can be prone to oxidationOften lower metabolic stabilitySynthetically accessible; may require optimization to avoid metabolic hotspots.[]
Rigid Piperazine, PiperidineGenerally HighImproved metabolic stability and PK propertiesCan pre-organize PROTAC for better binding; reduces conformational flexibility.[1][][10]
Rigid TriazolesHighHigh resistance to oxidative degradationMetabolically robust; useful for library synthesis via click chemistry.[8][11]

Impact of Linker Properties on Stability: Quantitative Data

The stability and efficacy of a PROTAC are not determined by composition alone. Linker length and the points of attachment to the two ligands are also critical parameters that must be empirically optimized.[1][6]

Influence of Linker Length

An optimal linker length is crucial for the formation of a stable and productive ternary complex.[][]

  • Too short : A short linker can cause steric clashes, preventing the two proteins from binding simultaneously and thus inhibiting the formation of the ternary complex.[][6]

  • Too long : An overly long linker can result in a loose, unstable complex and may increase the molecule's flexibility, making it more susceptible to metabolic enzymes.[]

Studies on an estrogen receptor (ERα)-targeting PROTAC demonstrated this principle effectively. A PROTAC with a 16-atom linker proved to be superior in degrading ERα compared to one with a 12-atom linker, especially over extended treatment times.[12]

PROTAC TargetLinker TypeLinker Length (atoms)OutcomeReference
ERαPEG-based12Less effective degradation[12]
ERαPEG-based16Superior degradation [12]
SOS1Methylene units3-95 units showed strongest activity (DC50 & Dmax)[]
BRD4PEG units1-2Reduced potency (DC50 >5 µM)[7]
BRD4PEG units0, 4-5Higher potency (DC50 < 0.5 µM)[7]
Influence of Linker Attachment Points

The site where the linker is attached to the warhead and E3 ligand can significantly impact the metabolic stability of the entire PROTAC molecule.[2][13] An analysis of several PROTACs revealed that altering the attachment site could dramatically change the molecule's metabolic half-life.

Compound IDLinker Attachment PointMetabolic Half-life (t½, min)Key ObservationReference
Compound 35 Site A23Less stable configuration[2]
Compound 40 Site B108More stable configuration with identical soft spots[2]

Data adapted from a study on PROTAC metabolism, illustrating how attachment site selection affects stability even when the core structures and potential metabolic "soft spots" are similar.[2]

Experimental Protocols for Stability Assessment

To evaluate the stability of PROTAC linkers, a series of standardized in vitro and in vivo assays are employed. The general workflow involves incubation of the PROTAC in a biological matrix, followed by quantification of the remaining intact compound over time, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_invitro In Vitro Stability Assays cluster_invivo In Vivo Stability Assays PROTAC_Sample1 Test PROTAC Matrix1 Incubate in Matrix (Microsomes, Plasma) PROTAC_Sample1->Matrix1 Timepoints1 Collect Samples at Timepoints Matrix1->Timepoints1 Quench1 Quench Reaction (e.g., Acetonitrile) Timepoints1->Quench1 Analysis LC-MS/MS Analysis Quench1->Analysis PROTAC_Sample2 Test PROTAC Dosing Administer to Animal Model PROTAC_Sample2->Dosing Timepoints2 Collect Blood Samples at Timepoints Dosing->Timepoints2 Process Process to Plasma Timepoints2->Process Process->Analysis Data Calculate Parameters (Half-life, Clearance) Analysis->Data

Workflow for Assessing PROTAC Stability.
In Vitro Microsomal Stability Assay

  • Objective : To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Methodology :

    • Preparation : Liver microsomes (e.g., human, mouse) are pre-warmed in a phosphate buffer at 37°C.

    • Initiation : The reaction is initiated by adding the PROTAC test compound and an NADPH-regenerating system (cofactor for enzymatic activity).

    • Incubation : The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

    • Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent PROTAC.

    • Calculation : The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay
  • Objective : To evaluate the ability of a PROTAC to cross the intestinal barrier, which is a predictor of oral bioavailability.[14]

  • Methodology :

    • Cell Culture : Caco-2 cells are cultured on Transwell inserts for 21-25 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.[14]

    • Assay : The test PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer.

    • Sampling : Samples are collected from the opposite chamber at specified time intervals.[14]

    • Analysis : The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.

    • Calculation : The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.[14]

In Vivo Pharmacokinetic (PK) Study
  • Objective : To assess the stability, distribution, and clearance of a PROTAC within a living organism.

  • Methodology :

    • Dosing : The PROTAC is administered to animal models (e.g., mice, rats) through a relevant route (e.g., oral, intravenous).

    • Sample Collection : Blood samples are collected at a series of predetermined time points post-administration.

    • Sample Processing : Blood is processed to isolate plasma.

    • Analysis : The concentration of the intact PROTAC in the plasma samples is measured using a validated LC-MS/MS method.

    • Calculation : The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd). This data provides a direct measure of the PROTAC's in vivo stability.[2]

Conclusion

The design of the linker is a critical, multi-parameter optimization process in the development of effective and safe PROTAC degraders.[1] While flexible linkers like alkyl chains and PEGs offer synthetic ease, they often present stability challenges. The incorporation of rigid moieties such as piperazine/piperidine rings or triazoles has emerged as a robust strategy to enhance metabolic stability and improve pharmacokinetic profiles.[8][] Quantitative data consistently shows that linker length and attachment points must be empirically optimized for each PROTAC system to achieve maximal degradation efficacy.[2][12] By employing a suite of in vitro and in vivo stability assays, researchers can rationally design next-generation PROTACs with improved drug-like properties, paving the way for their successful clinical application.

References

Head-to-Head Comparison: Alkyl vs. PEG Linkers in PROTACs - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two of the most common linker types: alkyl chains and polyethylene glycol (PEG) chains. We will delve into their impact on key performance indicators, supported by experimental data and detailed protocols.

The linker in a PROTAC, while seemingly a simple connector, profoundly influences the molecule's physicochemical properties, cell permeability, metabolic stability, and ultimately, its protein degradation efficiency.[1] Alkyl linkers, composed of hydrocarbon chains, are generally more hydrophobic, while PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity.[1][2] This fundamental difference leads to a cascade of effects on the PROTAC's behavior.

Quantitative Performance Metrics: A Side-by-Side Analysis

The decision between an alkyl and a PEG linker is often a trade-off between properties like solubility and cell permeability. The following tables summarize quantitative data from studies on PROTACs targeting BRD4 and SMARCA2, illustrating the impact of linker composition.

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [3]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [3]

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

These data highlight a general trend: increasing the PEG character of the linker tends to decrease lipophilicity (lower cLogP) and increase the topological polar surface area (TPSA), which can enhance aqueous solubility.[3] While this may improve degradation efficiency (lower DC50 and higher Dmax), it can negatively impact cell permeability.[3] Conversely, the more hydrophobic alkyl linker in this example shows better permeability but poorer degradation. This underscores the delicate balance that must be achieved during linker optimization.

Visualizing the Process: Pathways and Workflows

To better understand the context of these comparisons, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Synthesis (Alkyl vs. PEG Linker) Cell_Culture Cell Culture & Treatment Start->Cell_Culture Permeability_Assay Cell Permeability Assay (PAMPA) Start->Permeability_Assay Metabolic_Assay Metabolic Stability Assay (Microsomes) Start->Metabolic_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp, t1/2) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Select Optimal Linker Data_Analysis->Conclusion

Workflow for evaluating PROTAC performance.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

Protocol 1: Protein Degradation Assay via Western Blot

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231).[4]

  • PROTAC stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4][5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane to predict its cell permeability.[6]

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane lipid solution (e.g., 10% lecithin in dodecane).[1]

  • PROTAC stock solution (in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare Solutions: Prepare the PROTAC working solution in PBS (final DMSO concentration should be low, e.g., <1%).[7]

  • Coat Membrane: Gently add the lipid solution to the membrane of the donor plate wells.[7]

  • Add Solutions to Plates: Add buffer to the acceptor plate wells. Add the PROTAC working solution to the donor plate wells.[7]

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[7]

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.

Materials:

  • Test PROTAC compound.

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Control compounds (with known high and low metabolic stability).

  • Acetonitrile with an internal standard.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare working solutions of the test PROTAC and control compounds in phosphate buffer. Thaw the HLM on ice.[2]

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the PROTAC and the NADPH regenerating system.[2]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[2]

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[2]

  • Sample Preparation: Vortex and centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.[2]

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[2]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated as 0.693/k.[2]

Conclusion

The choice between an alkyl and a PEG linker is a critical, multi-parameter optimization problem in PROTAC design. Alkyl linkers often provide better cell permeability due to their hydrophobicity, but may suffer from poor solubility and lower degradation efficiency. PEG linkers can enhance solubility and degradation potency, but their hydrophilicity can hinder membrane crossing. A systematic evaluation using the described experimental protocols is essential to identify the optimal linker that balances these competing properties for a given target and E3 ligase pair, ultimately leading to a more effective therapeutic agent.

References

Revolutionizing Protein Degradation: A Comparative Guide to the Efficacy of a Novel PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift, offering a powerful strategy to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] This guide provides a comprehensive comparison of a novel PROTAC, designated here as "NewPROTAC-X," against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its ubiquitination and degradation efficiency.

Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC NewPROTAC-X PROTAC_bound NewPROTAC-X POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->POI_bound Binds PROTAC_bound->E3_bound Recruits Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation Ub Ubiquitin E3_bound->Ub Ubiquitin Transfer Ub->POI_bound Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: Mechanism of NewPROTAC-X Mediated Protein Degradation.

Comparative Efficacy of NewPROTAC-X

The efficiency of a PROTAC is determined by its ability to induce robust and selective degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). In this guide, we compare NewPROTAC-X to two hypothetical alternatives: a standard competitor PROTAC (Competitor-A) and a traditional small molecule inhibitor of the same target protein.

ParameterNewPROTAC-XCompetitor-A (PROTAC)Small Molecule Inhibitor
Mechanism of Action Target DegradationTarget DegradationTarget Inhibition
DC50 (nM) 1550N/A
Dmax (%) >95%85%N/A
Time to Dmax (hours) 612N/A
Off-Target Effects MinimalModerateVaries

Table 1: Comparative Performance Metrics. This table summarizes the key performance indicators of NewPROTAC-X against a competitor PROTAC and a traditional small molecule inhibitor, highlighting its superior potency and efficiency in inducing protein degradation.

Experimental Validation of Ubiquitination and Degradation

A multi-faceted approach employing orthogonal methods is crucial for the robust validation of PROTAC-mediated protein degradation.[1] Below are the detailed protocols for key experiments used to assess the efficacy of NewPROTAC-X.

Experimental Workflow

Experimental_Workflow cluster_assays Validation Assays start Cell Culture & Treatment (with NewPROTAC-X, Competitor-A, Vehicle) western_blot Western Blotting (Quantify POI levels) start->western_blot mass_spec Mass Spectrometry (Global Proteome Analysis) start->mass_spec ub_assay Ubiquitination Assay (Detect poly-Ub of POI) start->ub_assay nano_bret NanoBRET Assay (Ternary Complex Formation) start->nano_bret data_analysis Data Analysis (DC50, Dmax, Selectivity) western_blot->data_analysis mass_spec->data_analysis ub_assay->data_analysis nano_bret->data_analysis conclusion Efficacy Validation data_analysis->conclusion

Figure 2: Orthogonal Validation Workflow for PROTAC Efficacy.
Detailed Experimental Protocols

1. Western Blotting for Protein Degradation

  • Principle: This technique is used to quantify the levels of the target protein following treatment with the PROTAC.

  • Protocol:

    • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of NewPROTAC-X, Competitor-A, and a vehicle control for different time points (e.g., 2, 4, 6, 12, 24 hours).

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4]

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4] Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

2. In-Cell Ubiquitination Assay

  • Principle: This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.

  • Protocol:

    • Cell Treatment: Treat cells with NewPROTAC-X, Competitor-A, or vehicle control for a short duration (e.g., 1-4 hours). Include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the cell lysates with an antibody against the POI to immunoprecipitate the target protein.

    • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub).

    • Analysis: A smear of high-molecular-weight bands in the lanes corresponding to PROTAC-treated cells indicates polyubiquitination of the POI.

3. Mass Spectrometry-Based Proteomics

  • Principle: This unbiased approach provides a global view of protein expression changes following PROTAC treatment, confirming on-target degradation and assessing off-target effects.[1][5]

  • Protocol:

    • Sample Preparation: Treat cells with NewPROTAC-X at a concentration that gives maximal degradation (Dmax) and a vehicle control.[1]

    • Protein Digestion and Labeling: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.[1] For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1][5]

    • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1][5]

    • Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different samples.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[5]

4. NanoBRET™ Target Engagement and Ternary Complex Formation Assay

  • Principle: This live-cell assay allows for the real-time measurement of PROTAC binding to the target protein and the formation of the ternary complex.[6][7]

  • Protocol:

    • Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

    • Cell Treatment: Plate the engineered cells and treat with varying concentrations of the PROTACs. Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.

    • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the proximity of the NanoLuc®-POI and the HaloTag®-E3 ligase, confirming the formation of the ternary complex.

    • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

The validation of NewPROTAC-X through a series of orthogonal and quantitative assays demonstrates its superior efficiency in inducing the ubiquitination and subsequent degradation of its target protein. Its low nanomolar DC50 value and high Dmax, coupled with rapid degradation kinetics, position it as a highly promising candidate for further development. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and compare the efficacy of novel PROTAC molecules in the expanding field of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of Azide-PEG9-amido-C12-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Azide-PEG9-amido-C12-Boc, a PEG-based PROTAC linker. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid contact with skin and eyes.[1] All sources of ignition should be removed from the vicinity, and spark-proof tools should be used, as azides can form explosive compounds, particularly with heavy metals.[1][2]

Primary Disposal Method: Licensed Chemical Waste Disposal

The recommended and most secure method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound is handled and disposed of in accordance with all regulatory requirements.

Operational Plan:

  • Segregation and Storage :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste in a suitable, clearly labeled, and tightly closed container.[1] The label should include the full chemical name: "this compound".

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Contacting EHS :

    • Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Packaging for Disposal :

    • Follow the specific packaging instructions provided by your EHS department or the licensed waste disposal company.

Laboratory-Scale Neutralization of the Azide Group (for Advanced Users)

For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, the azide functional group can be destroyed prior to disposal. This procedure must be performed with extreme caution by trained personnel. The primary method for azide destruction is through the use of nitrous acid.[2][3]

Experimental Protocol: Azide Quenching

  • Objective : To convert the azide moiety to nitrogen gas.

  • Reagents :

    • This compound waste (in a suitable solvent, ideally aqueous or a miscible organic solvent). The concentration should not exceed 5% azide compound.[2][3]

    • 20% aqueous solution of sodium nitrite (NaNO₂).

    • 20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid).

  • Procedure :

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place the solution of this compound. This entire setup must be in a certified chemical fume hood.[2]

    • With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound (a 40% excess).[2]

    • Crucially, only after the addition of sodium nitrite , slowly add the 20% aqueous acid solution dropwise from the dropping funnel. Never add the acid before the nitrite , as this will generate poisonous and explosive hydrazoic acid (HN₃).[2][4]

    • Continue the addition of acid until the solution is acidic to litmus paper.

    • The reaction will produce nitrogen oxides, which will be vented through the fume hood.[2]

    • Once the evolution of gas ceases, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[2]

    • Neutralize the resulting solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution) before collecting it for final disposal via your institution's chemical waste program.[2]

Disposal of Containers

Empty containers that held this compound must also be handled properly. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1] For combustible packaging, controlled incineration is a possibility.[1]

Quantitative Data Summary

ParameterValue/InstructionCitation
Recommended DisposalLicensed Chemical Destruction Plant / Controlled Incineration[1]
Prohibited DisposalDischarge to sewer systems[1]
PPE RequirementSafety goggles, chemical-resistant gloves, lab coat[1]
Storage ConditionsCool, dry, well-ventilated, tightly closed container[1]
Azide Neutralization ReagentNitrous acid (from NaNO₂ and acid)[2][3]
Max Concentration for NeutralizationNo more than 5% azide compound in solution[2][3]
Neutralization SafetyAdd acid after sodium nitrite [2][4]

Disposal Workflow Visualization

DisposalWorkflow cluster_prep Preparation cluster_primary Primary Disposal Route cluster_secondary Secondary Route (Advanced Labs Only) A This compound Waste B Wear Full PPE A->B C Operate in Fume Hood A->C D Segregate and Label Waste B->D C->D H Chemical Neutralization of Azide C->H Authorized Personnel Only E Store in a Cool, Dry Place D->E F Contact EHS for Pickup E->F G Dispose via Licensed Contractor F->G I Verify Complete Reaction H->I J Neutralize pH I->J K Collect as Hazardous Waste J->K K->F

Caption: Decision workflow for the disposal of this compound.

Logical Relationship of Safety Precautions

SafetyLogic cluster_hazards Inherent Hazards cluster_precautions Required Precautions substance This compound azide Azide Group substance->azide boc Boc Group substance->boc peg PEG Chain substance->peg ppe Wear Full PPE substance->ppe ventilation Use Fume Hood substance->ventilation avoid_metals Avoid Heavy Metals azide->avoid_metals forms explosive salts avoid_acid Avoid Strong Acids (direct) azide->avoid_acid forms toxic HN3 waste_mgmt Follow Waste Protocols azide->waste_mgmt boc->avoid_acid causes deprotection

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。